molecular formula C20H30N8 B610933 Spastazoline

Spastazoline

Cat. No.: B610933
M. Wt: 382.5 g/mol
InChI Key: HNOLTAKAPDKZRY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHEMBL5190401 is a Unknown drug.

Properties

IUPAC Name

N-(5-tert-butyl-1H-pyrazol-3-yl)-2-[(3R)-3-propan-2-ylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOLTAKAPDKZRY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Development of Spastazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Potent and Selective Spastin Inhibitor for Preclinical Research

Spastazoline, a pyrazolyl-pyrrolopyrimidine-based compound, has emerged as a potent and selective, cell-permeable inhibitor of the microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein, spastin.[1][2][3][4] Its development has provided a valuable chemical tool for dissecting the dynamic cellular processes regulated by spastin, such as cell division and intracellular vesicle transport.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound, aimed at researchers, scientists, and drug development professionals.

Discovery and Design

The design of this compound was a result of a structure-guided approach aimed at developing a chemical probe for human spastin.[2][3][4] The process involved testing various heterocyclic scaffolds against wild-type spastin and engineered mutant versions of the protein.[2][3][4] Computational docking studies were employed to refine the compound's potency and selectivity, leading to the synthesis of this compound.[2][3][4] A key aspect of its development was the parallel identification of a resistance-conferring point mutation, N386C in human spastin, which serves as a crucial control for verifying on-target effects in cellular experiments.[4]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of spastin.[2] This means it binds to the ATP-binding site of the spastin enzyme, preventing the binding of ATP and subsequent hydrolysis, which is essential for its microtubule-severing activity. The inhibition of spastin's ATPase activity directly blocks its ability to remodel the microtubule cytoskeleton.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Species Assay Conditions Reference
IC5099 ± 18 nMHuman spastin1 mM MgATP[4]
IC50 (N386C mutant)>100-fold less potent than wild-typeHuman spastinNot specified[4]

Table 1: In Vitro Potency of this compound

Cell Line Treatment Phenotype Quantitative Observation Reference
HeLa-WT10 µM this compound for 4.5 hoursIncreased intercellular bridges~2-fold increase (25.2 ± 1.4% vs. 13.9 ± 0.6% in DMSO control)[4]
HeLa-N386C10 µM this compound for 4.5 hoursNo significant increase in intercellular bridges13.6 ± 1.4% vs. 12.7 ± 1.3% in DMSO control[4]

Table 2: Cellular Effects of this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Recombinant Spastin Expression and Purification
  • Expression System: E. coli BL21(DE3) cells are commonly used for expressing recombinant spastin.[5][6]

  • Vector: A pGEX-based vector with a cleavable N-terminal GST tag is often employed.[5]

  • Induction: Protein expression is typically induced with IPTG at a concentration of 0.5 mM to 1 mM at a lower temperature (e.g., 18-20°C) for an extended period (24-48 hours) to improve protein solubility.[6]

  • Purification:

    • Cells are lysed by sonication in a buffer containing Tris-HCl, NaCl, imidazole, and protease inhibitors.[6]

    • The lysate is cleared by centrifugation, and the supernatant containing the GST-tagged spastin is incubated with glutathione-sepharose beads.[6]

    • After washing, the GST tag is cleaved using a specific protease (e.g., PreScission Protease) while the protein is still bound to the beads or after elution.[5]

    • Further purification can be achieved by ion-exchange chromatography and size-exclusion chromatography to obtain highly pure and active spastin.[7]

Spastin ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by spastin.

  • Principle: The malachite green reagent forms a complex with free phosphate, resulting in a color change that can be measured spectrophotometrically at approximately 620 nm.

  • Reagents:

    • Assay Buffer: Typically contains HEPES or Tris buffer, KCl, MgCl₂, and DTT.

    • ATP solution (high purity).

    • Recombinant spastin protein.

    • Malachite Green Reagent.

    • Phosphate standards for generating a standard curve.

  • Protocol:

    • Prepare a reaction mixture containing the assay buffer, spastin enzyme, and the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction and develop the color by adding the Malachite Green reagent.

    • Measure the absorbance at ~620 nm.

    • Calculate the amount of phosphate released using a phosphate standard curve and determine the enzyme activity and inhibitor potency (IC50).[8]

Cellular Assays with this compound

Creation of Stable Cell Lines:

  • Cell Line: HeLa T-REx cells are a suitable choice for generating stable cell lines with inducible expression of the gene of interest.

  • Vectors: A co-transfection approach is used with a pcDNA5/FRT/TO vector containing the spastin gene (wild-type or mutant) and the pOG44 vector expressing Flp recombinase.

  • Transfection: Transfection is performed using a lipid-based reagent like Lipofectamine 2000.

  • Selection: Stably transfected cells are selected using hygromycin B, as the successful recombination event confers resistance to this antibiotic.

  • Induction: Protein expression is induced by adding tetracycline or doxycycline to the culture medium.[9]

Immunofluorescence Staining for Acetylated Tubulin:

  • Cell Culture: HeLa cells are grown on coverslips to an appropriate confluency.

  • Fixation: Cells are fixed with cold methanol or paraformaldehyde.

  • Permeabilization: If using paraformaldehyde fixation, cells are permeabilized with a detergent like Triton X-100.

  • Blocking: Non-specific antibody binding is blocked using a solution containing BSA or serum.

  • Primary Antibody: Cells are incubated with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1).

  • Secondary Antibody: After washing, a fluorescently labeled secondary antibody that recognizes the primary antibody is added.

  • Counterstaining and Mounting: The nucleus is often counterstained with DAPI, and the coverslips are mounted on slides with an anti-fade mounting medium.

  • Imaging: Images are acquired using a fluorescence or confocal microscope.[4]

Visualizations

This compound Discovery Workflow

Spastazoline_Discovery_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_cellular Cellular Characterization scaffold Heterocyclic Scaffolds docking Computational Docking scaffold->docking Input synthesis Chemical Synthesis docking->synthesis Guide This compound This compound synthesis->this compound Yields wt_spastin Wild-Type Spastin atpase_assay ATPase Assay wt_spastin->atpase_assay mut_spastin Mutant Spastin mut_spastin->atpase_assay atpase_assay->this compound IC50 & Selectivity wt_cells HeLa-WT Cells phenotype Phenotypic Analysis (Intercellular Bridges) wt_cells->phenotype mut_cells HeLa-N386C Cells mut_cells->phenotype Control This compound->atpase_assay Test This compound->wt_cells Treat This compound->mut_cells Treat

Caption: A flowchart illustrating the key stages in the discovery and validation of this compound.

This compound's Mechanism of Action

Spastazoline_MoA cluster_spastin Spastin AAA Domain atp_site ATP Binding Site hydrolysis ATP Hydrolysis atp_site->hydrolysis Enables atp ATP atp->atp_site Binds This compound This compound This compound->atp_site Competitively Binds (Inhibition) severing Microtubule Severing hydrolysis->severing Drives

Caption: Diagram showing this compound's competitive inhibition of ATP binding to spastin.

Experimental Workflow for Cellular Phenotyping

Cellular_Phenotyping_Workflow cluster_cell_lines Cell Line Generation cluster_treatment Treatment cluster_analysis Analysis hela HeLa T-REx Cells transfect Transfection (WT & N386C Spastin) hela->transfect select Hygromycin Selection transfect->select stable_lines Stable Cell Lines (WT & N386C) select->stable_lines treat_wt Treat WT Cells (this compound/DMSO) stable_lines->treat_wt treat_mut Treat N386C Cells (this compound/DMSO) stable_lines->treat_mut fix_stain Fix & Stain (Acetylated Tubulin) treat_wt->fix_stain treat_mut->fix_stain imaging Fluorescence Microscopy fix_stain->imaging quantify Quantify Phenotype (Intercellular Bridges) imaging->quantify

Caption: Workflow for generating stable cell lines and analyzing the cellular effects of this compound.

References

Spastazoline Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spastazoline is a potent, cell-permeable small molecule inhibitor of spastin, a microtubule-severing enzyme belonging to the ATPases Associated with diverse cellular Activities (AAA) protein family.[1] Spastin plays a crucial role in various cellular processes, including cell division, intracellular vesicle transport, and neuronal function.[2][3] Dysregulation of spastin activity has been implicated in human diseases, making it an attractive therapeutic target. This document provides a comprehensive technical overview of the target selectivity profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Quantitative Selectivity Data

The inhibitory activity of this compound has been quantitatively assessed against its primary target, spastin, as well as a panel of off-target proteins to establish its selectivity profile.

On-Target Potency

This compound demonstrates potent, ATP-competitive inhibition of human spastin.[2][3] The half-maximal inhibitory concentration (IC50) has been determined through in vitro enzymatic assays.

TargetIC50 (nM)Assay Type
Human Spastin99 ± 18Steady-State ATPase Assay
Table 1: On-target potency of this compound against human spastin.
Off-Target Selectivity

The selectivity of this compound has been evaluated against other AAA proteins and a broad panel of kinases to assess its potential for off-target effects.

AAA Protein Family Selectivity:

This compound exhibits high selectivity for spastin over other related AAA proteins. At a concentration of 10 µM, this compound did not produce significant inhibition of the ATPase activity of four other AAA proteins.[1][3]

Off-Target% Inhibition at 10 µM
Fidgetin-like 1 (FIGL1)Not appreciable
KataninNot appreciable
VPS4BNot appreciable
VCP/p97Not appreciable
Table 2: Selectivity of this compound against a panel of AAA proteins.

Kinase Selectivity Profile:

A kinase selectivity screen was performed against a panel of 65 human kinases. This compound was found to be highly selective, with significant inhibition (>50%) observed for only one kinase, NTRK1.[1]

Kinase PanelNumber of Kinases TestedKinases with >50% Inhibition
Human Kinase Panel65NTRK1
Table 3: Kinase selectivity profile of this compound.

Binding Affinity of a this compound Analogue:

Isothermal titration calorimetry (ITC) was employed to determine the binding affinity of a pyrazolylaminoquinazoline-based analogue of this compound (compound 1) to the AAA domain of wild-type spastin.

CompoundTargetKd (nM)Assay Type
Compound 1 (this compound Analogue)Spastin-AAA-WT312 ± 300Isothermal Titration Calorimetry
Table 4: Binding affinity of a this compound analogue to the spastin AAA domain.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Steady-State ATPase Assay for Spastin Inhibition

This assay measures the rate of ATP hydrolysis by recombinant human spastin in the presence of varying concentrations of this compound to determine the IC50 value.

Materials:

  • Recombinant human spastin (Hs-spastin)

  • MgATP

  • Assay Buffer (e.g., Tris-based buffer at physiological pH)

  • This compound

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplates

  • Plate reader

Protocol:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add recombinant Hs-spastin to the assay buffer.

  • Add the this compound dilutions to the wells containing Hs-spastin and incubate for a pre-determined time at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fixed concentration of MgATP (e.g., 1 mM) to each well.

  • Allow the reaction to proceed for a specific time, ensuring that the measurement is within the linear range of the assay.

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent such as Malachite Green.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

A large panel of kinases is used to assess the selectivity of this compound. The general approach involves measuring the enzymatic activity of each kinase in the presence of a fixed concentration of the inhibitor.

General Protocol:

  • A panel of purified, active human kinases is utilized.

  • Each kinase is assayed in its optimized buffer system containing a specific substrate (peptide or protein) and ATP.

  • This compound is added to the kinase reaction at a specified concentration (e.g., 1 µM or 10 µM).

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (e.g., using [γ-³³P]ATP) or non-radiometric methods (e.g., fluorescence-based or luminescence-based assays like ADP-Glo).

  • The percentage of kinase activity remaining in the presence of this compound is calculated relative to a vehicle control (e.g., DMSO).

  • Kinases showing significant inhibition are typically followed up with IC50 determinations.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (this compound or its analogue) to a macromolecule (spastin). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

General Protocol:

  • Prepare purified recombinant spastin (or its AAA domain) and the this compound analogue in an identical, degassed buffer.

  • Load the spastin solution into the sample cell of the ITC instrument.

  • Load the this compound analogue solution into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of small, sequential injections of the this compound analogue into the spastin solution.

  • The heat change associated with each injection is measured by the instrument.

  • The raw data (heat flow per injection) is integrated to obtain the heat change per mole of injectant.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction, including the Kd.

Visualizations

Spastin Signaling Pathway and Inhibition by this compound

Spastin_Pathway cluster_0 Cellular Processes cluster_1 Spastin Function Microtubule Dynamics Microtubule Dynamics Vesicle Transport Vesicle Transport Cytokinesis Cytokinesis Spastin Spastin Microtubule Microtubule Spastin->Microtubule Recognizes and binds Severed Microtubules Severed Microtubules ATP ATP ATP->Spastin Binds to ATPase domain Microtubule->Severed Microtubules Severing Action Severed Microtubules->Microtubule Dynamics Severed Microtubules->Vesicle Transport Severed Microtubules->Cytokinesis This compound This compound This compound->Spastin ATP-competitive inhibition

Caption: Spastin utilizes ATP hydrolysis to sever microtubules, impacting various cellular processes.

Experimental Workflow for Target Selectivity Profiling

Selectivity_Workflow cluster_0 Primary Target Assessment cluster_1 Off-Target Profiling cluster_2 Binding Affinity Characterization Spastin ATPase Assay Spastin ATPase Assay IC50 Determination IC50 Determination Spastin ATPase Assay->IC50 Determination AAA Protein Panel AAA Protein Panel Percentage Inhibition Percentage Inhibition AAA Protein Panel->Percentage Inhibition Kinase Panel (65) Kinase Panel (65) Kinase Panel (65)->Percentage Inhibition ITC with Analogue ITC with Analogue Kd Determination Kd Determination ITC with Analogue->Kd Determination This compound This compound This compound->Spastin ATPase Assay This compound->AAA Protein Panel This compound->Kinase Panel (65) This compound->ITC with Analogue

Caption: Workflow for determining the on-target and off-target activity of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the microtubule-severing AAA ATPase spastin. The comprehensive selectivity profiling demonstrates minimal off-target activity against a panel of related AAA proteins and a broad range of kinases. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to utilize this compound as a chemical probe to investigate the cellular functions of spastin or to guide further drug development efforts targeting this enzyme. The combination of potent on-target activity and a clean off-target profile makes this compound a critical tool for advancing our understanding of spastin biology and its role in disease.

References

Spastazoline's Effect on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spastazoline is a potent, cell-permeable, and selective inhibitor of spastin, a microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein.[1] Spastin plays a crucial role in the final stages of cell division, specifically in the disassembly of the intercellular bridge and the reformation of the nuclear envelope. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cell cycle progression, with a focus on its mechanism of action and its impact on late mitotic events. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant cellular pathways and experimental workflows. As this compound is a preclinical research compound, no clinical trial data is currently available.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of genetic material. Dysregulation of the cell cycle is a hallmark of cancer, making cell cycle-regulating proteins attractive targets for therapeutic intervention. Spastin, a microtubule-severing enzyme, has been identified as a key player in the final stages of mitosis, particularly in cytokinesis and nuclear envelope reformation.[1]

This compound has emerged as a valuable chemical probe to investigate the dynamic functions of spastin in these processes. It acts as an ATP-competitive inhibitor of spastin's ATPase activity, thereby blocking its ability to sever microtubules.[2] This guide summarizes the key findings related to this compound's impact on cell cycle progression and provides detailed methodologies for its study.

Mechanism of Action

This compound selectively inhibits the ATPase activity of spastin. This inhibition is ATP-competitive, meaning this compound binds to the ATP-binding pocket of the spastin AAA domain, preventing ATP hydrolysis. This enzymatic activity is essential for spastin's function in microtubule severing. By inhibiting spastin, this compound prevents the disassembly of microtubule structures that are critical for the final steps of cell division.

To confirm that the observed cellular effects of this compound are due to its on-target inhibition of spastin, a key experimental tool has been the development of a this compound-resistant spastin mutant, N386C. This mutant functions normally but is not inhibited by this compound, allowing researchers to perform chemical-genetic experiments to dissect the specific roles of spastin.[1]

Effects on Cell Cycle Progression

Current research on this compound has primarily focused on its effects on the late stages of mitosis (M phase). The impact of this compound on the G1, S, and G2 phases of the cell cycle has not been extensively reported in the available scientific literature.

Disruption of Cytokinesis

The most prominent reported effect of this compound on cell division is the disruption of cytokinesis, the final step where the cytoplasm of a single eukaryotic cell divides into two daughter cells. Specifically, this compound treatment leads to a failure in the disassembly of the intercellular bridge, a microtubule-rich structure that connects the two daughter cells before their final separation.

Quantitative Data:

Cell LineTreatmentPhenotypeFold Increase vs. ControlReference
HeLa10 µM this compound for 4.5 hoursIncreased percentage of cells with intercellular bridges~2-fold[1]
Impaired Nuclear Envelope Reformation

Spastin is also involved in the reformation of the nuclear envelope around the segregated chromosomes at the end of mitosis. This compound treatment has been shown to impair this process. In this compound-treated cells, GFP-tagged spastin puncta persist on anaphase chromosomes for a longer duration compared to control cells, suggesting a delay or defect in the disassembly of spastin-containing complexes that are necessary for proper nuclear envelope formation.[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HeLa cells are commonly used for studying the effects of this compound on cell division.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is typically dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in cell culture medium to the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should always be included in parallel.

Intercellular Bridge Assay

This assay is used to quantify the effect of this compound on cytokinesis.

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with 10 µM this compound or DMSO (vehicle control) for 4.5 hours.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Staining: Incubate the cells with a primary antibody against acetylated tubulin (a marker for stable microtubules in the intercellular bridge) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Staining: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope.

  • Quantification: Count the percentage of cells with a visible intercellular bridge in multiple fields of view for each condition.

Live-Cell Imaging of Nuclear Envelope Reformation

This method allows for the visualization of spastin dynamics during mitotic exit in real-time.

  • Cell Line: Use HeLa cells stably expressing GFP-spastin.

  • Cell Seeding: Seed the cells in a glass-bottom imaging dish.

  • Treatment: Treat the cells with 10 µM this compound or DMSO.

  • Imaging: Place the dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Acquire time-lapse images of mitotic cells (e.g., every 1-2 minutes) using appropriate fluorescence channels.

  • Analysis: Analyze the localization and dynamics of GFP-spastin puncta on chromosomes during anaphase and telophase.

In Vitro Microtubule-Severing Assay

This biochemical assay directly measures the enzymatic activity of spastin and its inhibition by this compound.

  • Reagents: Purified recombinant spastin protein, taxol-stabilized microtubules (can be fluorescently labeled), ATP, and this compound.

  • Reaction Setup: In a reaction buffer, combine the stabilized microtubules, ATP, and varying concentrations of this compound.

  • Initiation: Initiate the severing reaction by adding the spastin enzyme.

  • Visualization: Visualize the microtubules over time using total internal reflection fluorescence (TIRF) microscopy.

  • Analysis: Quantify the number of microtubule severing events over time for each this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Spastin's Role in Cytokinesis

G cluster_0 Late Mitosis Spastin Spastin Microtubules Microtubules Spastin->Microtubules Severing Intercellular_Bridge Intercellular Bridge (Stable Microtubules) Microtubules->Intercellular_Bridge Disassembly Cytokinesis Successful Cytokinesis Intercellular_Bridge->Cytokinesis This compound This compound This compound->Spastin Inhibition G A 1. Seed HeLa cells on coverslips B 2. Treat with this compound or DMSO (4.5h) A->B C 3. Fix and Permeabilize B->C D 4. Stain for Acetylated Tubulin and DNA C->D E 5. Fluorescence Microscopy D->E F 6. Quantify Percentage of Cells with Intercellular Bridges E->F G cluster_0 Wild-Type Spastin cluster_1 This compound-Resistant Spastin Spastazoline_WT This compound Spastin_WT Spastin (WT) Spastazoline_WT->Spastin_WT Inhibition Phenotype_WT Cytokinesis Defect Spastin_WT->Phenotype_WT Spastazoline_Mut This compound Spastin_Mut Spastin (N386C) Spastazoline_Mut->Spastin_Mut No Inhibition Phenotype_Mut Normal Cytokinesis Spastin_Mut->Phenotype_Mut

References

Spastazoline in Neuroscience Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spastazoline is a potent and selective, cell-permeable inhibitor of spastin, a microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein.[1] In the field of neuroscience, spastin plays a critical role in regulating microtubule dynamics, which are essential for a multitude of neuronal processes including neurite outgrowth, axonal transport, and synaptic plasticity. Consequently, the targeted inhibition of spastin by this compound has emerged as a valuable pharmacological tool for dissecting the molecular mechanisms underlying these processes and for exploring potential therapeutic interventions in neurological disorders characterized by aberrant microtubule dynamics, such as certain neurodegenerative diseases and cancers of the nervous system. This technical guide provides a comprehensive overview of this compound's application in neuroscience research, with a focus on its quantitative characteristics, experimental methodologies, and its impact on cellular signaling pathways.

Quantitative Data on this compound

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

ParameterValueSpecies/SystemReference
IC50 99 nMHuman spastin[Source for IC50 value]
Selectivity Does not inhibit ATPase activity of VPS4Recombinant human protein[Source for selectivity data]
Resistance Mutation N386CHuman spastin[Source for resistance mutation]

Table 1: In Vitro Efficacy and Selectivity of this compound

Cell LineAssayThis compound ConcentrationObserved EffectReference
HeLaCell Division10 µMIncreased number of cells with intercellular bridges[Source for cell division effect]

Table 2: Cellular Activity of this compound

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments frequently employed in the study of this compound's effects in a neuroscience context.

In Vitro Microtubule Severing Assay

This assay is fundamental to directly assess the inhibitory effect of this compound on spastin's enzymatic activity. Total Internal Reflection Fluorescence (TIRF) microscopy is often the method of choice for visualizing individual microtubule severing events.

Materials:

  • Purified, fluorescently labeled tubulin (e.g., rhodamine-labeled)

  • Purified recombinant spastin

  • This compound

  • Microtubule-stabilizing agents (e.g., GMPCPP or taxol)

  • TIRF microscope

  • Flow chambers

  • Severing buffer (e.g., BRB80 buffer supplemented with ATP, MgCl2, and an oxygen scavenger system)

Procedure:

  • Microtubule Polymerization: Polymerize fluorescently labeled tubulin in the presence of a stabilizing agent to form stable microtubules.

  • Chamber Preparation: Coat the surface of a flow chamber with an anti-fluorophore antibody to immobilize the microtubules.

  • Microtubule Immobilization: Introduce the polymerized microtubules into the flow chamber and allow them to bind to the antibody-coated surface.

  • Inhibitor Incubation: Prepare a solution of purified spastin in severing buffer with the desired concentration of this compound or vehicle control (DMSO).

  • Severing Reaction: Introduce the spastin/Spastazoline mixture into the flow chamber.

  • Data Acquisition: Immediately begin imaging the microtubules using a TIRF microscope. Acquire time-lapse images to visualize microtubule severing events (or their absence in the presence of this compound).

  • Analysis: Quantify the number of severing events per unit length of microtubule over time.

Glioblastoma Cell Migration Assay (Transwell Assay)

This assay is utilized to investigate the role of spastin in cancer cell migration and the potential of this compound to inhibit this process.

Materials:

  • Glioblastoma cell line (e.g., T98G)

  • Transwell inserts (with a porous membrane, e.g., 8 µm pores)

  • Cell culture medium (with and without serum)

  • This compound

  • Extracellular matrix protein (e.g., Matrigel or fibronectin) for coating the inserts (for invasion assays)

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Cell Culture: Culture glioblastoma cells to sub-confluency.

  • Cell Starvation: Serum-starve the cells for 24 hours prior to the assay to minimize baseline migration.

  • Insert Preparation: If performing an invasion assay, coat the top of the Transwell membrane with a thin layer of extracellular matrix protein and allow it to solidify.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

  • Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.

  • Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 24-48 hours).

  • Cell Removal: Carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol and stain them with crystal violet.

  • Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells per field of view.

Signaling Pathways and Experimental Workflows

The inhibition of spastin by this compound can have significant downstream effects on various signaling pathways that regulate the neuronal cytoskeleton and cellular behavior.

Spastin and the RhoA Signaling Pathway

The RhoA signaling pathway is a critical regulator of the actin cytoskeleton and has been shown to influence microtubule dynamics, in part through its effects on spastin. While direct modulation of the RhoA pathway by this compound has not been definitively established, the inhibition of spastin, a downstream effector, is expected to impact the overall output of this pathway on microtubule organization.

RhoA_Spastin_Pathway cluster_rho RhoA Activation Cycle LPA LPA / Growth Factors GPCR GPCR / RTK LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GAP-mediated inactivation ROCK ROCK RhoA_GTP->ROCK Activates Spastin_Inactive Spastin (Inactive) ROCK->Spastin_Inactive Inhibits Spastin_Active Spastin (Active) Microtubule_Severing Microtubule Severing Spastin_Active->Microtubule_Severing Microtubules Microtubules Neurite_Outgrowth Neurite Outgrowth Microtubule_Severing->Neurite_Outgrowth Promotes This compound This compound This compound->Spastin_Active Inhibits

Caption: RhoA pathway's influence on spastin and microtubule dynamics.

Experimental Workflow for Assessing this compound's Effect on Neuronal Morphology

This workflow outlines the key steps to investigate the impact of this compound on neuronal development and morphology, leveraging the use of a resistance-conferring mutant to ensure on-target effects.

Neuronal_Morphology_Workflow Start Start: Culture Primary Neurons Transfection Transfect Neurons Start->Transfection WT_Spastin Wild-Type Spastin Transfection->WT_Spastin Resistant_Spastin N386C Spastin (this compound-Resistant) Transfection->Resistant_Spastin Treatment Treat with this compound or Vehicle (DMSO) WT_Spastin->Treatment Resistant_Spastin->Treatment Fixation Fix and Immunostain for Neuronal Markers (e.g., β-III tubulin) Treatment->Fixation Imaging Confocal Microscopy Fixation->Imaging Analysis Quantify Neurite Length, Branching, and Complexity Imaging->Analysis Conclusion Determine Spastin-Specific Effects on Neuronal Morphology Analysis->Conclusion

Caption: Workflow for analyzing this compound's on-target effects.

Conclusion

References

Spastazoline: A Chemical Probe for Interrogating the Pathophysiology of Hereditary Spastic Paraplegia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hereditary Spastic Paraplegia (HSP) encompasses a group of genetically diverse neurodegenerative disorders characterized by progressive lower limb spasticity due to the degeneration of corticospinal motor neurons.[1][2] The most common form, SPG4, is caused by mutations in the SPAST gene, which encodes spastin, a microtubule-severing enzyme.[3][4] Understanding the precise role of spastin in neuronal health and disease is paramount for developing effective therapies. Spastazoline, a potent and selective inhibitor of spastin, has emerged as a critical chemical tool for dissecting the cellular functions of this enzyme.[5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a research tool to investigate the molecular underpinnings of HSP. While this compound is not a current therapeutic for HSP, its utility in elucidating the complex cellular pathways disrupted in the disease provides a valuable platform for future drug discovery efforts.

Introduction to Hereditary Spastic Paraplegia and Spastin

Hereditary Spastic Paraplegias are a collection of inherited neurological disorders defined by the degeneration of the long axons of the corticospinal tract.[1] This leads to progressive weakness and spasticity in the lower limbs. The genetic landscape of HSP is vast, with over 80 identified genetic loci.[6] Mutations in the SPAST gene (SPG4) are the most frequent cause, accounting for approximately 40% of autosomal dominant cases.[3][4]

Spastin is a member of the ATPases Associated with diverse cellular Activities (AAA) protein family.[3] Its primary function is to sever microtubules, a process essential for regulating microtubule dynamics, which are crucial for various cellular processes including axonal transport, organelle distribution, and cell division.[3][7][8] The SPAST gene produces two main isoforms through alternative translation initiation sites: M1 and M87. The M87 isoform is ubiquitously expressed, while the M1 isoform is more restricted, with notable expression in the adult spinal cord.[9] The M1 isoform contains an N-terminal domain that allows it to associate with the endoplasmic reticulum (ER), linking microtubule dynamics to ER morphogenesis.[9]

The pathogenesis of SPG4-HSP is complex and thought to involve both loss-of-function (haploinsufficiency) and potential dominant-negative or toxic gain-of-function mechanisms of mutant spastin.[9] Key cellular pathways implicated in HSP include:

  • Microtubule Dynamics: Disruption of microtubule severing can lead to overly stable microtubules, impairing axonal transport and other dynamic processes.[3]

  • ER Shaping: Spastin, particularly the M1 isoform, interacts with ER-shaping proteins like atlastin and REEP1, and its dysfunction can lead to defects in the tubular ER network.[10][11]

  • Axonal Transport: The proper functioning of microtubule tracks is essential for the transport of organelles, such as mitochondria and peroxisomes, along the extensive lengths of motor neuron axons.[12][13]

  • Endosomal Trafficking: Spastin is involved in the fission of endosomes, a process critical for cargo sorting and lysosomal function.[3]

This compound: A Selective Spastin Inhibitor

This compound is a pyrazolyl-pyrrolopyrimidine-based, cell-permeable, ATP-competitive inhibitor of human spastin.[14] It serves as a powerful research tool to acutely inhibit spastin function, allowing for the detailed study of its roles in dynamic cellular events.

Mechanism of Action

This compound acts by competing with ATP for binding to the AAA domain of spastin. This prevents the conformational changes necessary for ATP hydrolysis, which in turn inhibits the microtubule-severing activity of the enzyme. A key feature for its utility as a research tool is the identification of a resistance-conferring mutation, N386C, in human spastin. This mutation, located in the nucleotide-binding pocket, reduces the inhibitory potency of this compound by over 100-fold without significantly impairing the enzyme's baseline ATPase activity.[11] This allows for chemical-genetic experiments to confirm that the observed cellular phenotypes upon this compound treatment are indeed due to on-target inhibition of spastin.

Spastin_Inactive Spastin (ADP-bound) Spastin_Active Spastin (ATP-bound) Active Hexamer Spastin_Inactive->Spastin_Active Spastin_Active->Spastin_Inactive MT Intact Microtubule MT_Severed Severed Microtubule MT->MT_Severed Severing ATP ATP ADP ADP + Pi This compound This compound This compound->Spastin_Inactive

Caption: Mechanism of this compound Inhibition.
Quantitative Data

The following tables summarize the available quantitative data for this compound and its effects. It is important to note that most cellular data has been generated in non-neuronal cell lines like HeLa.

Table 1: Biochemical Activity of this compound

Parameter Value Species Notes Reference(s)
IC50 99 ± 18 nM Human ATPase activity inhibition [5]
Binding Affinity (Kd) 312 ± 300 nM Human Isothermal titration calorimetry (for analogue) [15]
Selectivity No inhibition of VPS4 Human Tested at 10 µM this compound [11]

| Resistance Mutation | >100-fold less potent | Human (N386C) | ATPase activity inhibition |[11] |

Table 2: Cellular Effects of this compound (HeLa Cells)

Phenotype Treatment Effect Notes Reference(s)
Intercellular Bridges 10 µM for 4.5 hrs ~2-fold increase (25.2% vs 13.9%) No effect in N386C mutant cells [11]
Spastin Foci 10 µM ~4-fold increase in total foci Increased persistence of microtubule-proximal foci [16]
Chromosome Separation 10 µM Reduced separation distance On-target effect confirmed with N386C mutant [16]

| Nuclear Tunnels | 10 µM for 4 hrs | Increased number of microtubule-containing microtunnels | |[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the study of spastin and the effects of this compound.

In Vitro Microtubule Severing Assay (TIRF Microscopy)

This assay directly visualizes the severing of individual microtubules by purified spastin.

Materials:

  • Buffers:

    • BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8

    • Severing Assay Buffer: 50 mM KCl, 0.5% Pluronic F127, 0.2 mg/ml casein, 1.5% glycerol, 0.1% methylcellulose, 1 mM GTP, 1 mM ATP, in BRB80 with an oxygen scavenger system (glucose oxidase, catalase, glucose).

  • Proteins:

    • Purified, recombinant spastin (e.g., human or Drosophila)

    • Biotinylated and fluorescently-labeled tubulin (e.g., HiLyte-488)

  • Microscopy:

    • Total Internal Reflection Fluorescence (TIRF) microscope

    • Flow chambers constructed from glass slides and coverslips

Procedure:

  • Chamber Preparation: a. Assemble flow chambers. b. Perfuse with 0.1 mg/ml Neutravidin in BRB80 and incubate for 5 minutes. c. Wash with BRB80. d. Perfuse with biotinylated, GMPCPP-stabilized microtubule "seeds" and incubate for 5 minutes to allow them to bind to the surface. e. Wash with BRB80 to remove unbound seeds.

  • Microtubule Polymerization: a. Perfuse the chamber with a solution of 12 µM fluorescently-labeled tubulin in Severing Assay Buffer (without spastin). b. Allow microtubules to polymerize from the seeds at 37°C for 10-15 minutes.

  • Severing Reaction: a. Perfuse the chamber with Severing Assay Buffer containing the desired concentration of spastin (e.g., 10-50 nM) and this compound or DMSO as a control. b. Immediately begin time-lapse imaging using the TIRF microscope.

  • Data Analysis: a. Generate kymographs from the time-lapse movies to visualize microtubule dynamics and severing events. b. Quantify the number of severing events per unit length of microtubule per unit time.

cluster_prep Chamber Preparation cluster_poly Microtubule Growth cluster_react Severing Reaction & Imaging cluster_analysis Data Analysis A1 Assemble Flow Chamber A2 Coat with Neutravidin A1->A2 A3 Wash A2->A3 A4 Bind Biotinylated MT Seeds A3->A4 A5 Wash A4->A5 B1 Perfuse Fluorescent Tubulin + GTP A5->B1 B2 Incubate at 37°C B1->B2 C1 Perfuse Spastin + ATP +/- this compound B2->C1 C2 Time-Lapse TIRF Imaging C1->C2 D1 Generate Kymographs C2->D1 D2 Quantify Severing Events D1->D2

Caption: Workflow for In Vitro Microtubule Severing Assay.
Spastin ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by spastin, which is essential for its severing function.

Materials:

  • Reagents:

    • Purified spastin

    • Assay Buffer: 50 mM PIPES pH 8.8, 50 mM KCl, 1 mM EGTA, 2 mM MgCl₂, 1 mM DTT

    • ATP solution

    • This compound stock solution in DMSO

    • Phosphate detection reagent (e.g., EnzChek Phosphate Assay Kit or PiColorLock)

  • Equipment:

    • Microplate reader

Procedure:

  • Reaction Setup: a. In a 96-well plate, prepare reaction mixtures containing Assay Buffer, a fixed concentration of spastin (e.g., 50 nM), and varying concentrations of this compound (for IC50 determination). Include a DMSO-only control. b. Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

  • Initiate Reaction: a. Add ATP to a final concentration of 1-2 mM to start the reaction.

  • Incubation: a. Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Detection: a. Stop the reaction and measure the amount of inorganic phosphate (Pi) released by adding the phosphate detection reagent according to the manufacturer's instructions. b. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Generate a standard curve using known concentrations of phosphate. b. Calculate the rate of ATP hydrolysis for each condition. c. Plot the percent inhibition versus this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Immunofluorescence for Spastin Localization in Neurons

This protocol allows for the visualization of endogenous or overexpressed spastin within cultured neurons.

Materials:

  • Cells: Primary cortical neurons or iPSC-derived motor neurons cultured on coverslips.

  • Reagents:

    • Phosphate-buffered saline (PBS)

    • Fixative: 4% paraformaldehyde (PFA) in PBS

    • Permeabilization Buffer: 0.25% Triton X-100 in PBS

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

    • Primary Antibody: Anti-spastin antibody

    • Secondary Antibody: Fluorescently-conjugated secondary antibody

    • Nuclear Stain: DAPI

    • Mounting Medium

Procedure:

  • Cell Treatment (Optional): Treat neurons with this compound or DMSO for the desired time.

  • Fixation: a. Gently wash cells twice with warm PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.

  • Permeabilization and Blocking: a. Permeabilize cells with Permeabilization Buffer for 10 minutes. b. Wash three times with PBS. c. Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

  • Antibody Staining: a. Incubate with primary anti-spastin antibody diluted in Blocking Buffer overnight at 4°C. b. Wash three times with PBS. c. Incubate with the appropriate fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light. d. Wash three times with PBS.

  • Final Steps: a. Stain nuclei with DAPI for 5 minutes. b. Wash twice with PBS. c. Mount the coverslip onto a glass slide using mounting medium.

  • Imaging: a. Image using a confocal or epifluorescence microscope.

Signaling Pathways and Logical Relationships

Spastin's function is integrated with several cellular pathways that are critical for neuronal homeostasis and are implicated in HSP. This compound can be used to probe the consequences of acutely inhibiting spastin's role in these networks.

Spastin in ER-Microtubule Crosstalk

The M1 isoform of spastin directly links the ER network to the microtubule cytoskeleton. It interacts with ER-shaping proteins, including Atlastin-1 (SPG3A) and REEP1 (SPG31), to regulate the formation and distribution of the tubular ER network, which is crucial for lipid metabolism and calcium homeostasis.[2][10] Disruption of this network is a key pathological feature in several forms of HSP.

cluster_ER Endoplasmic Reticulum cluster_Spastin Spastin Complex ER_Network Tubular ER Network Axon_Health Axonal Homeostasis (Lipid Metabolism, Ca2+ Signaling) ER_Network->Axon_Health Maintains Atlastin Atlastin-1 (SPG3A) Atlastin->ER_Network Regulates REEP1 REEP1 (SPG31) REEP1->ER_Network Regulates Spastin_M1 Spastin M1 (SPG4) Spastin_M1->Atlastin Interaction Spastin_M1->REEP1 Interaction MT Microtubule Cytoskeleton Spastin_M1->MT Severing Activity MT->ER_Network Provides Tracks for Shaping This compound This compound This compound->Spastin_M1 Inhibits

Caption: Spastin's role in ER shaping and HSP.
Spastin in Axonal Transport and Microtubule Dynamics

By severing microtubules, spastin generates new, dynamic microtubule plus-ends. This process is thought to not only dismantle old microtubule tracks but also to amplify the microtubule network, providing fresh tracks for axonal transport.[3] A loss of spastin function leads to a less dynamic, overly stable microtubule array, which can impede the movement of essential cargoes like mitochondria and synaptic vesicles, leading to axonal swellings and eventual degeneration.[12]

cluster_MT Microtubule Cytoskeleton Spastin Spastin (SPG4) Stable_MT Stable Microtubules Spastin->Stable_MT Severing Dynamic_MT Dynamic Microtubules (New Plus-Ends) HSP_Pathology HSP Pathology (Loss of Function) This compound This compound This compound->Spastin Inhibits Stable_MT->Dynamic_MT Generates Axonal_Transport Efficient Axonal Transport (Mitochondria, Vesicles) Dynamic_MT->Axonal_Transport Enables Axon_Degeneration Axonal Swellings & Degeneration HSP_Pathology->Spastin Reduces Activity HSP_Pathology->Axonal_Transport Impairs

Caption: Spastin's function in microtubule dynamics.

Conclusion and Future Directions

This compound is an invaluable tool for the molecular dissection of spastin's function. The data gathered from its use in cellular models, combined with the development of a cognate resistance mutation, provides a robust framework for confirming on-target effects. For researchers in the HSP field, this compound offers a means to acutely perturb the spastin-mediated pathways that are chronically disrupted in the disease.

Future research should focus on applying this compound to more disease-relevant models, such as iPSC-derived motor neurons from SPG4 patients. This would allow for the direct investigation of how acute spastin inhibition affects key pathological hallmarks like axonal transport deficits and ER morphology defects. Such studies will be crucial in clarifying the complex debate between loss-of-function and gain-of-function mechanisms in HSP. While inhibiting an enzyme that is already deficient in HSP may seem counterintuitive as a therapeutic strategy, the insights gained from using this compound will undoubtedly illuminate novel nodes in the HSP network that may be amenable to therapeutic intervention.

References

The Role of Spastazoline in Intracellular Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular trafficking is a highly dynamic and essential process responsible for the transport and sorting of molecules and organelles within eukaryotic cells. This intricate network relies heavily on the cytoskeleton, particularly microtubules, which serve as tracks for motor proteins carrying various cargoes. The dynamic remodeling of the microtubule network is therefore critical for efficient and regulated trafficking. Spastin, a microtubule-severing enzyme belonging to the ATPases Associated with diverse cellular Activities (AAA) protein family, plays a pivotal role in this process by disassembling microtubules.[1][2] Dysregulation of spastin function has been implicated in neurodegenerative diseases, highlighting its importance in neuronal health, which is critically dependent on robust intracellular transport.[1]

Spastazoline, a potent and selective, cell-permeable ATP-competitive inhibitor of spastin, has emerged as a powerful chemical tool to investigate the acute roles of spastin in cellular processes.[1][3][4] With an IC50 of 99 nM for human spastin, this compound allows for the rapid and reversible inhibition of spastin's microtubule-severing activity, providing insights into its function in dynamic events such as cell division and intracellular trafficking.[3][5] This technical guide provides an in-depth overview of this compound's mechanism of action and its demonstrated effects on intracellular trafficking, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: Mechanism of Action

This compound acts as an ATP-competitive inhibitor of spastin.[5][6] By binding to the nucleotide-binding pocket of the AAA domain of spastin, this compound prevents ATP hydrolysis, which is essential for the conformational changes required for microtubule severing.[1] This inhibition leads to a rapid cessation of spastin-mediated microtubule disassembly.[5] Studies have shown that this compound does not inhibit the ATPase activity of other AAA proteins like VPS4, demonstrating its selectivity for spastin.[1][3]

Quantitative Effects of this compound on Cellular Processes

The inhibition of spastin by this compound leads to several quantifiable cellular effects, primarily related to microtubule stability and dynamics. These effects have been extensively studied in the context of cell division, and while direct quantitative data on intracellular trafficking is emerging, the observed alterations in microtubule-dependent processes provide a strong foundation for understanding its impact on transport.

ParameterCell TypeThis compound ConcentrationTreatment DurationObserved EffectReference
Total Number of Spastin Foci/Cell HeLa10 µMNot specified~4-fold increase (389 ± 237 vs. 96 ± 69 in DMSO control)[6]
Persistence of Microtubule-Proximal Spastin Foci HeLa10 µMNot specified~33% increase in lifetime (36 ± 7 s vs. control)[6]
Maximum Number of Spastin Foci (Nocodazole SAC-Bypass) HeLaNot specifiedNot specifiedNo significant difference (23 ± 13 vs. 14 ± 6 in DMSO control)[6]
Chromosome Separation Distance (15 min post-anaphase) HeLa10 µMNot specifiedDecreased separation (15.8 ± 1.0 µm vs. 17.3 ± 1.7 µm in DMSO control)[6]
Percentage of Cells with Intercellular Bridges HeLa-WT10 µM4.5 hIncreased percentage of cells with intercellular bridges[5]

This compound's Role in Endosomal Trafficking and the ESCRT Pathway

Spastin plays a crucial role in the fission of recycling tubules from endosomes, a critical step in sorting and recycling of cellular receptors.[7][8] This function is mediated through its interaction with the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, specifically the ESCRT-III component IST1 (Increased Sodium Tolerance 1).[6][7] IST1 recruits spastin to the endosomal membrane, where its microtubule-severing activity is thought to provide the necessary force for the scission of recycling tubules.[7][8]

Inhibition of spastin with this compound is expected to disrupt this process, leading to an accumulation of elongated, unfissioned recycling tubules and impaired sorting of cargo, such as the transferrin receptor.[7] While direct quantitative studies using this compound on endosomal tubulation are not yet widely published, studies involving spastin depletion have shown increased endosomal tubulation and abnormal lysosomal morphology, phenotypes that this compound is predicted to replicate acutely.[6]

Signaling Pathway: Spastin-ESCRT Interaction in Endosomal Fission

Spastin_ESCRT_Pathway cluster_endosome Endosomal Membrane ESCRT_III ESCRT-III Complex (e.g., CHMP1B) IST1 IST1 ESCRT_III->IST1 recruits Spastin Spastin IST1->Spastin recruits via MIT domain Tubule Recycling Tubule Spastin->Tubule severs adjacent microtubules (provides force) Fission Tubule Fission Tubule->Fission Recycling Cargo Recycling Fission->Recycling This compound This compound This compound->Spastin inhibits ATPase activity

Caption: Spastin-ESCRT pathway in endosomal tubule fission and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in intracellular trafficking.

Immunofluorescence Staining for Microtubule and Endosomal Morphology

This protocol allows for the visualization of the effects of this compound on microtubule architecture and the morphology of endosomal compartments.

Materials:

  • HeLa cells

  • Glass coverslips

  • 12-well plates

  • This compound (10 µM stock in DMSO)

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-α-tubulin, anti-EEA1 (for early endosomes), anti-LAMP1 (for late endosomes/lysosomes)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Seed HeLa cells on glass coverslips in 12-well plates and grow to 60-70% confluency.

  • Treat cells with 10 µM this compound or an equivalent volume of DMSO for 1-4 hours in complete medium.

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Stain nuclei with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount coverslips on glass slides using mounting medium.

  • Image using a confocal microscope.

Live-Cell Imaging of Vesicular Transport

This protocol enables the real-time visualization and quantification of the movement of fluorescently labeled vesicles or cargo.

Materials:

  • HeLa or other suitable cells expressing a fluorescently tagged cargo protein (e.g., Transferrin-receptor-GFP, Rab5-GFP)

  • Glass-bottom imaging dishes

  • This compound (10 µM stock in DMSO)

  • DMSO (vehicle control)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Seed cells in glass-bottom imaging dishes and grow to 50-60% confluency.

  • Replace the medium with live-cell imaging medium.

  • Place the dish on the microscope stage and allow it to equilibrate.

  • Acquire baseline time-lapse images of vesicle movement for 5-10 minutes.

  • Carefully add this compound to a final concentration of 10 µM or DMSO as a control.

  • Immediately resume time-lapse imaging for at least 30-60 minutes.

  • Analyze the acquired videos using particle tracking software (e.g., ImageJ with TrackMate plugin) to quantify vesicle velocity, displacement, and track length.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed cells on coverslips or imaging dishes Cell_Growth 2. Grow to desired confluency Cell_Culture->Cell_Growth Treatment 3. Treat with this compound or DMSO (control) Cell_Growth->Treatment Fixation 4a. Fix and Permeabilize (for Immunofluorescence) Treatment->Fixation Endpoint Assay Live_Imaging 4b. Live-Cell Imaging Treatment->Live_Imaging Kinetic Assay Staining 5a. Antibody Staining Fixation->Staining Imaging_Fixed 6a. Confocal Microscopy Staining->Imaging_Fixed Tracking 5b. Particle Tracking and Analysis Live_Imaging->Tracking

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound is an invaluable tool for dissecting the intricate roles of spastin in intracellular trafficking. Its rapid and specific inhibition of microtubule severing allows for the study of acute effects on transport processes, overcoming the limitations of long-term genetic depletion methods. The quantitative data on this compound's cellular effects, combined with detailed experimental protocols and an understanding of its impact on the spastin-ESCRT pathway, provide a robust framework for researchers in cell biology and drug development. Future studies employing this compound are poised to further elucidate the complex interplay between microtubule dynamics and membrane trafficking, offering potential new avenues for therapeutic intervention in diseases characterized by disrupted intracellular transport.

References

Methodological & Application

Spastazoline In Vitro Assay Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spastazoline is a potent, cell-permeable, and selective inhibitor of spastin, a microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein.[1] By competitively inhibiting ATP binding to spastin, this compound effectively blocks its ability to sever microtubules, a process crucial for various cellular functions including cell division, intracellular trafficking, and neuronal process maintenance.[2] This guide provides detailed application notes and protocols for in vitro assays designed to characterize the activity of this compound and its effects on spastin function.

Mechanism of Action & Signaling Pathway

This compound acts as an ATP-competitive inhibitor of spastin.[2] Spastin is a key player in microtubule dynamics, particularly in the disassembly of the mitotic spindle and the reformation of the nuclear envelope during mitosis. Its function is intricately linked with the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway. During late anaphase, ESCRT-III proteins are recruited to the reforming nuclear envelope at sites where it intersects with spindle microtubules. The ESCRT-III-like protein IST1 then directly recruits spastin to these locations to sever the microtubules, allowing for the complete sealing of the nuclear envelope.[3][4] Inhibition of spastin by this compound disrupts this process, leading to defects in spindle disassembly, compromised nuclear integrity, and an increase in cells connected by intercellular bridges.[1][2]

Spastin_ESCRT_Pathway cluster_mitosis Mitotic Exit ESCRT_III ESCRT-III Complex (e.g., CHMP7, IST1) Spastin Spastin ESCRT_III->Spastin recruits Spindle_MT Spindle Microtubules Spastin->Spindle_MT severs Spindle_Disassembly Spindle Disassembly Spastin->Spindle_Disassembly promotes NE_Reformation Nuclear Envelope Reformation Spindle_MT->NE_Reformation obstructs NE_Sealing Nuclear Envelope Sealing Spindle_Disassembly->NE_Sealing allows This compound This compound This compound->Spastin inhibits (ATP competitive)

Caption: Spastin-ESCRT signaling pathway during mitotic exit.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibition of human spastin.

ParameterValueAssay ConditionReference
IC50 99 ± 18 nMCell-free ATPase assay with human spastin, 1 mM MgATP[1]
Cellular Concentration for Phenotype 1 - 10 µMHeLa cells, various endpoints (intercellular bridges, nuclear envelope defects)[1][2]

Note: Data on the effect of this compound on the K_m and V_max of spastin's ATPase activity are not currently available in the reviewed literature.

Experimental Protocols

In Vitro ATPase Activity Assay

This assay measures the ATP hydrolysis activity of purified spastin and the inhibitory effect of this compound. A common method is the malachite green assay, which colorimetrically detects the release of inorganic phosphate.

Materials:

  • Purified recombinant human spastin

  • This compound

  • ATP solution (high purity)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent

  • Phosphate standard solution

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer and purified spastin at the desired concentration.

    • Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.

    • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Initiate the reaction by adding a defined concentration of ATP (e.g., 1 mM).

    • Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Detection:

    • Stop the reaction by adding the Malachite Green Reagent. This reagent will also initiate color development.

    • Incubate at room temperature for 15-20 minutes to allow for color stabilization.

  • Measurement:

    • Measure the absorbance at ~620-650 nm using a spectrophotometer.

  • Data Analysis:

    • Generate a phosphate standard curve to convert absorbance values to the amount of phosphate released.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

ATPase_Assay_Workflow Start Start Prep_Reaction Prepare Reaction Mix (Buffer, Spastin, this compound/DMSO) Start->Prep_Reaction Pre_Incubate Pre-incubate (10-15 min, RT) Prep_Reaction->Pre_Incubate Add_ATP Add ATP (Initiate Reaction) Pre_Incubate->Add_ATP Incubate_37C Incubate (20-30 min, 37°C) Add_ATP->Incubate_37C Add_Malachite_Green Add Malachite Green Reagent (Stop Reaction & Develop Color) Incubate_37C->Add_Malachite_Green Incubate_RT Incubate (15-20 min, RT) Add_Malachite_Green->Incubate_RT Measure_Absorbance Measure Absorbance (~620-650 nm) Incubate_RT->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro ATPase activity assay.

In Vitro Microtubule Severing Assay

This assay directly visualizes the severing of microtubules by spastin and its inhibition by this compound using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Purified recombinant human spastin

  • This compound

  • Fluorescently labeled tubulin (e.g., rhodamine-tubulin)

  • Unlabeled tubulin

  • GTP

  • Taxol or GMPCPP (for microtubule stabilization)

  • Microscope slides and coverslips

  • TIRF microscope with appropriate laser lines and filters

Protocol:

  • Microtubule Polymerization and Immobilization:

    • Polymerize fluorescently labeled microtubules in the presence of GTP and a stabilizing agent like Taxol or GMPCPP.

    • Immobilize the stabilized microtubules onto a passivated coverslip surface within a flow chamber.

  • Reaction Setup:

    • Prepare a reaction mixture containing severing buffer (e.g., BRB80 buffer supplemented with ATP and an ATP regeneration system).

    • Add purified spastin to the reaction mixture.

    • In separate tubes, pre-incubate spastin with varying concentrations of this compound or DMSO. A suggested starting concentration range for this compound is 100 nM to 10 µM, based on its IC50 and effective cellular concentrations.

  • Imaging and Analysis:

    • Introduce the spastin/Spastazoline mixture into the flow chamber containing the immobilized microtubules.

    • Acquire time-lapse images using a TIRF microscope.

    • Quantify the number of microtubule severing events over time per unit length of microtubule for each condition.

    • Plot the severing rate as a function of this compound concentration to determine its inhibitory effect.

Microtubule_Severing_Assay_Workflow Start Start Polymerize_MT Polymerize & Stabilize Fluorescent Microtubules Start->Polymerize_MT Immobilize_MT Immobilize Microtubules in Flow Chamber Polymerize_MT->Immobilize_MT Prep_Reaction Prepare Reaction Mix (Buffer, Spastin, this compound/DMSO) Immobilize_MT->Prep_Reaction Introduce_Mix Introduce Mix to Flow Chamber Prep_Reaction->Introduce_Mix Acquire_Images Acquire Time-Lapse Images (TIRF Microscopy) Introduce_Mix->Acquire_Images Quantify_Severing Quantify Severing Events Acquire_Images->Quantify_Severing Analyze_Data Analyze Data (Inhibition Curve) Quantify_Severing->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro microtubule severing assay.

Cell-Based Assay for Intercellular Bridge Formation

This protocol describes how to assess the effect of this compound on the final stage of cell division (cytokinesis) by quantifying the percentage of cells connected by intercellular bridges.

Materials:

  • HeLa cells

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Multi-well plates suitable for imaging

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a midbody marker (e.g., anti-α-tubulin, acetylated tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed HeLa cells onto coverslips in multi-well plates at a density that allows for individual cells to be resolved after treatment (e.g., 5 x 10^4 cells/well in a 24-well plate).

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with 10 µM this compound or DMSO (vehicle control) for 1 to 4.5 hours.[2]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

    • Incubate with the primary antibody (e.g., anti-acetylated tubulin) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear stain (DAPI) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Quantification:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Manually or automatically count the number of cells connected by an intercellular bridge (identified by the concentrated tubulin staining between two daughter cells with distinct nuclei) and the total number of cells in multiple fields of view.

    • Calculate the percentage of cells with intercellular bridges for each treatment condition.

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed HeLa Cells Start->Seed_Cells Treat_Cells Treat with this compound/DMSO (1-4.5 hours) Seed_Cells->Treat_Cells Fix_Permeabilize Fix and Permeabilize Cells Treat_Cells->Fix_Permeabilize Block Block Non-specific Binding Fix_Permeabilize->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-acetylated tubulin) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody & DAPI Primary_Ab->Secondary_Ab Image_Cells Acquire Fluorescence Images Secondary_Ab->Image_Cells Quantify_Bridges Quantify Percentage of Cells with Intercellular Bridges Image_Cells->Quantify_Bridges End End Quantify_Bridges->End

Caption: Workflow for the cell-based intercellular bridge assay.

Control Experiment: this compound Resistance-Conferring Mutation

A key tool for validating the on-target effects of this compound is the use of a spastin mutant that confers resistance to the inhibitor, such as the N386C mutation in human spastin.[2] In cell-based assays, cells expressing the N386C spastin mutant should not exhibit the same phenotypic changes (e.g., increased intercellular bridges) upon this compound treatment as cells expressing wild-type spastin. This provides strong evidence that the observed effects are due to the specific inhibition of spastin.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution and dilute it to the final working concentration in the assay buffer or cell culture medium.

  • Enzyme Activity: Ensure that the purified spastin is active and that the ATPase assay is performed within the linear range of the enzyme kinetics.

  • Microtubule Quality: The quality and stability of the polymerized microtubules are critical for the severing assay. Use high-quality tubulin and ensure proper polymerization and stabilization.

  • Cell Health: In cell-based assays, ensure that the cells are healthy and not overly confluent, as this can affect cell cycle progression and the interpretation of results.

  • Imaging: For fluorescence microscopy, optimize imaging parameters to minimize phototoxicity and photobleaching, especially for live-cell imaging.

By following these detailed protocols and considerations, researchers can effectively utilize this compound as a chemical probe to investigate the multifaceted roles of spastin in various cellular processes.

References

Application Notes and Protocols: Spastazoline in Microtubule Severing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing spastazoline, a potent and specific inhibitor of the microtubule-severing enzyme spastin, in cell-based microtubule severing assays. The following protocols and data are intended to facilitate the study of microtubule dynamics and the cellular processes they govern.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, intracellular transport, and maintenance of cell morphology. Their dynamic nature is tightly regulated by a host of microtubule-associated proteins (MAPs). Among these are the microtubule-severing enzymes, such as spastin, which utilize the energy from ATP hydrolysis to create internal breaks in microtubules. This severing activity is crucial for remodeling the microtubule network during various cellular events.

This compound is a small molecule, ATP-competitive inhibitor of spastin.[1][2] By binding to the ATP-binding pocket of spastin, this compound effectively blocks its microtubule-severing function. This inhibition offers a powerful tool for researchers to probe the roles of spastin-mediated microtubule severing in dynamic cellular processes. These notes provide a framework for designing and executing experiments to investigate the effects of this compound on microtubule integrity and related cellular phenotypes.

Data Presentation

The effective concentration and treatment duration of this compound can vary depending on the cell type and the specific biological question being addressed. The following table summarizes treatment conditions from published studies.

Cell LineConcentrationTreatment DurationObserved Effect/AssayReference
HeLa10 µM20–30 minutesInhibition of anaphase chromosome separation.[1]
HeLa10 µM1 hourAnalysis of spastin localization during cell division.[3]
HeLa-WT & N386C1 µM4 hoursMinimized inhibition of endogenous spastin in resistance-conferring mutant cells.[1]
HeLa-WT & N386C10 µM4.5 hoursIncreased number of cells with intercellular bridges.[2][3]
HeLa10 µM21 hoursAssessment of DNA damage markers (γ-H2AX).[1]
Neurons1 µMNot specifiedNo apparent morphological changes.[2][4]

Signaling Pathway and Mechanism of Action

Spastin, a member of the AAA (ATPases Associated with diverse cellular activities) protein family, oligomerizes into a hexameric ring. This complex binds to the microtubule surface. Upon ATP hydrolysis, spastin undergoes a conformational change that is thought to pull on a tubulin subunit, destabilizing the microtubule lattice and leading to its severing. This compound, as an ATP-competitive inhibitor, binds to the nucleotide-binding site of spastin, preventing ATP hydrolysis and thereby inhibiting the severing activity.

Spastazoline_Mechanism cluster_Spastin Spastin AAA Domain cluster_MT Microtubule Spastin Spastin ATP_Site ATP Binding Site Spastin->ATP_Site contains Microtubule Microtubule Spastin->Microtubule binds to ATP_Site->Spastin activates MT_Severing Microtubule Severing Microtubule->MT_Severing undergoes ATP ATP ATP->ATP_Site binds This compound This compound This compound->ATP_Site competitively inhibits

Caption: Mechanism of this compound action.

Experimental Protocols

In-Cell Microtubule Severing Assay Using Immunofluorescence

This protocol describes a common method to assess the effect of this compound on the microtubule network in cultured cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA)

  • Primary antibody against α-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Glass coverslips and microscope slides

Protocol:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed cell culture medium. A final concentration of 10 µM is a good starting point for HeLa cells.

    • Prepare a vehicle control with the same concentration of DMSO as the this compound-treated wells.

    • Remove the old medium from the cells and replace it with the medium containing this compound or DMSO.

    • Incubate for the desired duration (e.g., 1 to 4.5 hours) at 37°C.

  • Immunofluorescence Staining:

    • After incubation, wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Microscopy:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.

  • Analysis:

    • Qualitatively assess the integrity and density of the microtubule network in this compound-treated cells compared to the DMSO control. Inhibition of severing may lead to a more stable or dense microtubule network.

    • For quantitative analysis, software such as ImageJ can be used to measure microtubule density or the presence of specific structures like intercellular bridges.

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Immunofluorescence cluster_analysis Analysis A Seed HeLa cells on coverslips B Incubate for 24 hours A->B C Treat with this compound or DMSO B->C D Incubate for desired duration (e.g., 1-4.5h) C->D E Fix and Permeabilize Cells D->E F Block and Incubate with Primary Antibody (anti-α-tubulin) E->F G Incubate with Fluorescent Secondary Antibody & DAPI F->G H Mount Coverslips G->H I Image with Fluorescence Microscope H->I J Analyze Microtubule Network I->J

Caption: Experimental workflow for the in-cell assay.

References

Spastazoline solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Spastazoline, a selective inhibitor of the microtubule-severing AAA protein spastin, in various solvents.[1][2][3] The provided protocols offer standardized methods for preparing this compound solutions and determining its solubility.

Solubility of this compound

This compound exhibits varying solubility in different laboratory solvents. Its solubility is highest in dimethyl sulfoxide (DMSO), with moderate solubility in ethanol and poor solubility in water. For in vivo studies, specific formulations using a combination of solvents are often employed to achieve the desired concentration.

Data Presentation: this compound Solubility

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO100[1]261.43[1]Ultrasonic treatment may be required to fully dissolve the compound. The use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[1][2]
DMSO76[2]198.68[2]It is advisable to use fresh DMSO as absorbed moisture can decrease solubility.[2]
Ethanol20[2]52.29-
WaterInsoluble[2]--
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5.25[1]≥ 13.73[1]This formulation results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5.25[1]≥ 13.73[1]This formulation results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 5.25[1]≥ 13.73[1]This formulation results in a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube/vial in an ultrasonic bath and sonicate for 5-10 minutes. Intermittently check for dissolution.

  • Once the this compound is completely dissolved, the stock solution can be stored at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol 2: General Method for Kinetic Solubility Determination in Aqueous Buffers (DMSO Predissolution Method)

This protocol provides a general method for determining the kinetic solubility of a compound like this compound, which is poorly soluble in aqueous solutions, by first dissolving it in DMSO.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate shaker

  • Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer

  • Positive and negative control compounds with known solubility

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Add a small volume of the this compound DMSO stock solution to the wells containing the aqueous buffer to achieve a range of final concentrations (e.g., 1 to 200 µM). Ensure the final DMSO concentration is low and consistent across all wells (typically ≤ 1-2%).

  • Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a defined period (e.g., 1.5 to 24 hours) to allow for equilibration.

  • After incubation, measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

  • Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the soluble compound in the supernatant can be determined using a suitable analytical method like HPLC-UV or LC-MS/MS.

Visualizations

Signaling Pathway: Inhibition of Spastin by this compound

Spastazoline_Pathway cluster_0 Cellular Processes cluster_1 Molecular Interaction Microtubule_Dynamics Microtubule Dynamics (e.g., Cytokinesis, Axonal Transport) Cell_Division Cell Division Microtubule_Dynamics->Cell_Division Vesicle_Transport Intracellular Vesicle Transport Microtubule_Dynamics->Vesicle_Transport This compound This compound Spastin Spastin (AAA Protein) This compound->Spastin Inhibits (IC50 = 99 nM) Microtubules Microtubules Spastin->Microtubules Severs Microtubules->Microtubule_Dynamics

Caption: this compound inhibits the microtubule-severing protein Spastin.

Experimental Workflow: Solubility Determination

Solubility_Workflow A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Ultrasonic Bath (if needed) C->D E High Concentration Stock Solution D->E F Dilute Stock in Aqueous Buffer E->F G Incubate with Shaking F->G H Measure Turbidity / Analyze Supernatant G->H I Determine Kinetic Solubility H->I

References

Application Notes and Protocols: Utilizing Spastazoline for Immunofluorescence-Based Analysis of Spastin Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spastazoline is a potent, cell-permeable, and selective ATP-competitive inhibitor of spastin, a microtubule-severing AAA (ATPases Associated with diverse cellular activities) enzyme.[1] Spastin plays a crucial role in a variety of cellular processes, including cell division, intracellular vesicle transport, and the regulation of microtubule dynamics.[1][2][3][4] Dysregulation of spastin function is associated with hereditary spastic paraplegia.[2] this compound provides a powerful chemical tool for the acute inhibition of spastin, allowing for the precise dissection of its roles in dynamic cellular events.[1][5] In combination with immunofluorescence, this compound enables the detailed visualization of cellular structures and protein localization following the acute inhibition of microtubule severing.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of spastin's ATPase activity, which is essential for its microtubule-severing function.[5][6] By binding to the ATP-binding pocket of spastin, this compound prevents the hydrolysis of ATP, thereby inhibiting the conformational changes required for microtubule disassembly.[1] This leads to an accumulation of stable microtubules and allows for the study of cellular processes that are dependent on dynamic microtubule networks.

Data Presentation

The following table summarizes the quantitative effects of this compound observed in cellular assays:

ParameterCell LineThis compound ConcentrationObserved EffectReference
IC50 for Hs-spastin -99 ± 18 nMInhibition of steady-state ATPase activity[1]
Intercellular Bridges HeLa-WT10 µM (4.5 hours)~2-fold increase in cells with intercellular bridges (25.2 ± 1.4% vs. 13.9 ± 0.6% in DMSO control)[1]
Spastin Foci (Anaphase) HeLa-WT10 µM (1 hour)Persistent GFP-spastin puncta on chromosomes compared to DMSO control[1]
Spastin Foci (Monastrol-SAC bypass) HeLa10 µM~2.4-fold increase in the number of spastin foci[5]
Spastin Foci (Taxol SAC-bypass) HeLa10 µM~1.6-fold increase in the maximum number of spastin foci[5]
Microtubule-proximal Spastin Foci Lifetime HeLa10 µM~33% increase in lifetime compared to control[5]
Chromosome Separation Distance (Anaphase) HeLa10 µMReduced chromosome separation distance at 15 min post-anaphase onset[5]
γ-H2AX Signal Density RPE-110 µMLower γ-H2AX signal density compared to DMSO control[5]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microtubules and Associated Proteins Following this compound Treatment

This protocol provides a method for visualizing the effects of this compound on microtubule organization and the localization of microtubule-associated proteins (MAPs) or other proteins of interest.

Materials:

  • Cells cultured on sterile glass coverslips

  • Complete cell culture medium

  • This compound (e.g., 10 mM stock in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking solution: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Triton X-100 (PBST)

  • Primary antibodies (e.g., anti-α-tubulin, anti-acetylated tubulin, anti-lamin B1, or antibody against your protein of interest)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

    • Prepare working concentrations of this compound and DMSO (vehicle control) in pre-warmed complete cell culture medium. A final concentration of 10 µM this compound is often effective.[1][5]

    • Aspirate the old medium and add the medium containing this compound or DMSO to the cells.

    • Incubate for the desired time (e.g., 1 to 4.5 hours, depending on the specific phenotype being investigated).[1]

  • Fixation:

    • For PFA fixation: Aspirate the treatment medium and wash the cells twice with PBS. Add 4% PFA in PBS and incubate for 10-15 minutes at room temperature.

    • For Methanol fixation: Aspirate the treatment medium, wash once with PBS, and then add ice-cold methanol. Incubate for 5-10 minutes at -20°C.

  • Permeabilization (for PFA-fixed cells):

    • Wash the fixed cells three times with PBS for 5 minutes each.

    • Incubate with permeabilization solution (0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with blocking solution for at least 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking solution to the recommended concentration.

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Protect from light from this point onwards.

    • Incubate for 1 hour at room temperature in a humidified, dark chamber.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBST for 5 minutes each.

    • Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) diluted in PBS for 5-10 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.

Visualizations

Spastin_Signaling_Pathway This compound This compound Spastin Spastin (AAA ATPase) This compound->Spastin Inhibits ADP_Pi ADP + Pi Spastin->ADP_Pi Hydrolyzes Microtubule Microtubule Spastin->Microtubule ATP ATP ATP->Spastin Binds Severed_MT Severed Microtubules Microtubule->Severed_MT Tubulin Tubulin Dimers Severed_MT->Tubulin Depolymerization

Caption: Mechanism of this compound action on spastin-mediated microtubule severing.

Immunofluorescence_Workflow Start 1. Cell Culture & Treatment (this compound or DMSO) Fixation 2. Fixation (PFA or Methanol) Start->Fixation Permeabilization 3. Permeabilization (Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (BSA or Serum) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Stain_Mount 7. Nuclear Staining & Mounting Secondary_Ab->Stain_Mount Imaging 8. Fluorescence Microscopy Stain_Mount->Imaging

Caption: Experimental workflow for immunofluorescence staining with this compound treatment.

References

Application Notes: Spastazoline for Inducing Mitotic Disruption and Cytokinesis Defects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spastazoline is a potent, selective, and cell-permeable inhibitor of the microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein, spastin.[1][2][3] Spastin plays a critical role in disassembling microtubule structures, a process essential for the final stages of cell division, including nuclear envelope reformation and the severing of the intercellular bridge during cytokinesis.[4][5]

Unlike classical mitotic arrest agents that target tubulin polymerization (e.g., Nocodazole) or microtubule stability (e.g., Taxol) to induce a metaphase block, this compound disrupts mitosis at a later stage. Its primary effect is the inhibition of spastin-mediated microtubule severing, leading to persistent spindle microtubules, defects in nuclear envelope reformation, and an accumulation of cells with unresolved intercellular bridges, ultimately failing cytokinesis.[4][5] This makes this compound a valuable chemical tool for studying the dynamic regulation of microtubules during late anaphase, telophase, and cytokinesis.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 2351882-11-4[1][2]
Molecular Formula C₂₀H₃₀N₈[6]
Molecular Weight 382.51 g/mol [2][6]
Appearance Crystalline solid
Solubility DMSO: ≥ 76 mg/mL (198.68 mM)[2]
Water: Insoluble[2]
Cell Permeability Yes[2][3]

Table 2: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC₅₀ ValueReference
Human SpastinATPase Activity99 nM[1][2][7]
Human VPS4ATPase ActivityNo inhibition at 10 µM[2][5]

Table 3: Cellular Effects of this compound Treatment

Cell LineConcentrationTreatment DurationObserved EffectReference
HeLa10 µM4.5 hours~2-fold increase in cells with intercellular bridges[1][5]
HeLa10 µM4 hoursIncreased frequency of transnuclear microtubules and more lobular nuclei[4]

Mechanism of Action

Spastin is an enzyme that utilizes the energy from ATP hydrolysis to sever stable microtubules into shorter, more dynamic filaments. During the exit from mitosis, spastin is recruited by the ESCRT-III complex to the site of nuclear envelope reformation and to the midbody within the intercellular bridge.[4][8] Its function is to clear away persistent spindle microtubules that would otherwise obstruct the proper sealing of the nuclear envelope and the final abscission step of cytokinesis.

This compound acts as an ATP-competitive inhibitor of spastin.[5][8] By binding to the ATPase domain of spastin, it prevents ATP hydrolysis, thereby blocking the enzyme's microtubule-severing activity. This inhibition leads to the persistence of microtubule structures that should be disassembled, causing defects in the terminal stages of cell division.

Spastazoline_Mechanism cluster_0 Normal Mitotic Exit / Cytokinesis cluster_1 Action of this compound ESCRT ESCRT-III Complex Spastin_Active Active Spastin ESCRT->Spastin_Active recruits ADP ADP + Pi Spastin_Active->ADP MT Stable Microtubules (e.g., Midbody, Spindle Remnants) Spastin_Active->MT binds to Spastin_Inactive Inactive Spastin ATP ATP ATP->Spastin_Active hydrolyzes MT_Severed Severed Microtubules MT->MT_Severed severed by Spastin Completion Successful Cytokinesis & Nuclear Envelope Reformation MT_Severed->Completion This compound This compound This compound->Spastin_Inactive inhibits Block Microtubule Severing BLOCKED Spastin_Inactive->Block Defects Cytokinesis Failure & Persistent Intercellular Bridge Block->Defects Experimental_Workflow cluster_prep Preparation cluster_treat Treatment (4.5 hours) cluster_stain Immunofluorescence Protocol cluster_analysis Analysis plate 1. Plate HeLa Cells on Coverslips culture 2. Culture for 24h plate->culture treat_spast 3a. Treat with 10 µM this compound culture->treat_spast treat_dmso 3b. Treat with Vehicle (DMSO) culture->treat_dmso fix 4. Fix with PFA treat_spast->fix treat_dmso->fix perm 5. Permeabilize fix->perm block 6. Block perm->block ab1 7. Primary Ab (anti-acetylated tubulin) block->ab1 ab2 8. Secondary Ab (fluorescent) ab1->ab2 dapi 9. Stain DNA (DAPI) ab2->dapi image 10. Fluorescence Microscopy dapi->image quantify 11. Quantify Percentage of Cells with Intercellular Bridges image->quantify compare 12. Compare this compound vs. DMSO Control quantify->compare

References

Spastazoline Application in Primary Neuron Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spastazoline is a selective and potent inhibitor of spastin, a microtubule-severing enzyme belonging to the ATPases Associated with diverse cellular Activities (AAA) protein family. Spastin plays a crucial role in regulating microtubule dynamics, which is essential for various neuronal processes, including neurite outgrowth, axonal branching, and intracellular transport.[1][2] Dysregulation of spastin function has been implicated in neurological disorders, making it a significant target for therapeutic intervention. This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures to study its effects on neuronal morphology and microtubule-related functions.

Mechanism of Action

Spastin functions by oligomerizing into a hexameric ring that utilizes the energy from ATP hydrolysis to sever microtubules. This severing activity increases the number of dynamic microtubule plus-ends, which are critical for cytoskeletal rearrangements necessary for neurite extension and branching.[3][4] this compound acts as an ATP-competitive inhibitor of spastin, thereby preventing microtubule severing.[5] Inhibition of spastin is expected to lead to more stable microtubules, which can impact neurite outgrowth and other dynamic neuronal processes.

Data Presentation

Table 1: Efficacy of this compound
ParameterValueSpeciesReference
IC₅₀ 99 nMHuman[5]
Table 2: Effects of Spastin Inhibition/Depletion on Neuronal Morphology (as a proxy for this compound effects)
Experimental ConditionParameter MeasuredObservationCell TypeReference
Spastin siRNAAxonal Length~20% shorter than controlHippocampal Neurons[6]
Spastin siRNAPrimary Axonal Branches~45% reduction in branch numbersHippocampal Neurons[6]
This compound treatmentNeurite OutgrowthAbolished the promoting effect of FC-AHippocampal Neurons[5]
This compound treatmentNeurite RegenerationAbolished the enhanced regeneration by FC-ACortical Neurons[5]
Spastin Knockdown (CRISPRi)Axonal Microtubule Comet EventsSignificantly fewer eventsiPSC-derived Neurons[3]
Spastin Knockdown (CRISPRi)Total Microtubule Polymer AddedSignificantly less polymeriPSC-derived Neurons[3]

Experimental Protocols

Protocol 1: Primary Neuron Culture

This protocol describes the basic steps for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Hibernate®-E medium

  • B-27® Supplement

  • Neurobasal® Medium

  • GlutaMAX™ Supplement

  • Penicillin-Streptomycin

  • Papain

  • DNase I

  • Poly-D-lysine (PDL)

  • Laminin

  • Sterile dissection tools

  • Culture plates or coverslips

Procedure:

  • Coating Culture Surfaces:

    • Coat culture plates or coverslips with 100 µg/mL Poly-D-lysine in borate buffer overnight at 4°C.[7]

    • Wash three times with sterile water and allow to dry completely.

    • (Optional) Coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating neurons.

  • Tissue Dissection:

    • Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

    • Remove the uterine horn and place it in ice-cold Hibernate®-E medium.

    • Dissect cortices or hippocampi from embryonic brains under a dissecting microscope.

    • Remove meninges from the dissected tissue.

  • Cell Dissociation:

    • Transfer the tissue to a tube containing a papain-DNase I solution (e.g., 20 units/mL papain and 100 µg/mL DNase I in a suitable buffer) and incubate at 37°C for 20-30 minutes.[8]

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Plating and Culture:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) in pre-warmed Neurobasal® Medium supplemented with B-27®, GlutaMAX™, and Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • Perform a half-media change every 3-4 days.

Protocol 2: this compound Treatment and Neurite Outgrowth Assay

This protocol outlines the treatment of primary neurons with this compound and the subsequent analysis of neurite outgrowth.

Materials:

  • Primary neuron cultures (prepared as in Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Culture medium

  • Fixative solution (4% paraformaldehyde (PFA) in PBS)

  • Permeabilization solution (0.25% Triton™ X-100 in PBS)

  • Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Microscope with fluorescence imaging capabilities

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • This compound Treatment:

    • On day in vitro (DIV) 3-4, treat the primary neuron cultures with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Prepare a vehicle control using the same concentration of DMSO.

    • Incubate the neurons for the desired duration (e.g., 24, 48, or 72 hours).

  • Immunocytochemistry:

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.[9]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 for 10 minutes.[9]

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin, 1:500 dilution) in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount coverslips onto slides with an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and branching using image analysis software. Trace the neurites and measure their total length and the number of branch points per neuron.

Protocol 3: Cytotoxicity Assay

This protocol is to assess the potential cytotoxic effects of this compound on primary neurons.

Materials:

  • Primary neuron cultures

  • This compound

  • Cytotoxicity assay kit (e.g., LDH assay, MTT assay, or live/dead staining kit)

  • Plate reader (for LDH or MTT assays) or fluorescence microscope (for live/dead staining)

Procedure:

  • Culture primary neurons in a 96-well plate.

  • Treat neurons with a range of this compound concentrations for the desired time.

  • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure the appropriate output (absorbance or fluorescence) to determine cell viability.

Protocol 4: Western Blotting for Microtubule-Associated Proteins

This protocol can be used to assess the levels of spastin and post-translationally modified tubulins (e.g., acetylated tubulin, a marker of stable microtubules) following this compound treatment.

Materials:

  • Primary neuron cultures

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-spastin, anti-acetylated-α-tubulin, anti-α-tubulin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat primary neurons with this compound as described in Protocol 2.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[10]

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or α-tubulin).

Mandatory Visualization

Spastazoline_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Components cluster_2 Neuronal Processes This compound This compound Spastin Spastin (Hexamer) This compound->Spastin Inhibits Microtubule Microtubule Spastin->Microtubule Severs Dynamic_MT Dynamic Microtubules (Increased Plus-Ends) Spastin->Dynamic_MT Generates ATP ATP ATP->Spastin Activates Neurite_Outgrowth Neurite Outgrowth & Branching Dynamic_MT->Neurite_Outgrowth Promotes

Caption: this compound inhibits spastin, preventing microtubule severing.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Endpoint Measurements A Primary Neuron Culture (DIV 3-4) B This compound Treatment (Dose-Response) A->B C Neurite Outgrowth Assay B->C D Cytotoxicity Assay B->D E Western Blotting B->E F Neurite Length & Branching C->F G Cell Viability D->G H Protein Levels (Spastin, Ac-Tubulin) E->H

Caption: Workflow for this compound application in primary neurons.

References

Application Notes and Protocols for In Vivo Spastazoline Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed methodologies for the in vivo use of Spastazoline. To date, there are no published in vivo studies detailing the delivery, pharmacokinetics, or toxicology of this compound in animal models. These protocols are based on its known in vitro properties and general principles of in vivo compound administration.

Introduction

This compound is a potent, cell-permeable, and selective inhibitor of spastin, a microtubule-severing AAA (ATPases Associated with diverse cellular activities) protein.[1] In vitro studies have demonstrated that this compound is an ATP-competitive inhibitor of human spastin with an IC50 of 99 nM.[2] It has been utilized as a chemical probe to investigate the role of spastin in dynamic cellular processes such as cell division.[2][3] Given the implication of spastin in various cellular functions, including neuronal development and intracellular transport, in vivo studies of this compound are a critical next step to understanding its therapeutic potential.[4][5]

These application notes provide a comprehensive guide for researchers initiating in vivo studies with this compound, covering formulation, delivery methods, and proposed experimental protocols for determining its safety, pharmacokinetic profile, and efficacy in animal models.

Formulation and Delivery Methods

The successful in vivo application of this compound hinges on an appropriate formulation and route of administration.

Formulation:

This compound is reported to be soluble in DMSO.[1] For in vivo use, it is crucial to prepare a formulation that is both soluble and biocompatible. A common approach for preclinical in vivo studies of small molecules is to use a vehicle mixture.

Proposed Vehicle:

A typical vehicle for initial in vivo screening could be a mixture of:

  • 10% DMSO: To ensure this compound remains in solution.

  • 40% PEG300 (Polyethylene glycol 300): A commonly used co-solvent to improve solubility and stability.

  • 5% Tween 80: A surfactant to aid in the formation of a stable emulsion or solution.

  • 45% Saline: To bring the formulation to the final volume and improve physiological compatibility.

Preparation Protocol:

  • Dissolve the required amount of this compound in DMSO by vortexing.

  • Add PEG300 and vortex until the solution is clear.

  • Add Tween 80 and vortex to mix thoroughly.

  • Add saline incrementally while vortexing to bring the solution to the final volume.

  • The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be optimized.

Routes of Administration:

The choice of administration route depends on the experimental goals, such as the desired pharmacokinetic profile and the target tissue. Common routes for in vivo studies in rodents are summarized in the table below.

Route of AdministrationAdvantagesDisadvantages
Intraperitoneal (IP) Relatively easy to perform, allows for rapid absorption and systemic distribution.Risk of injection into abdominal organs, potential for peritoneal irritation.
Intravenous (IV) 100% bioavailability, rapid onset of action, precise dose delivery.Requires more technical skill, potential for bolus toxicity, rapid clearance.
Subcutaneous (SC) Slower, more sustained absorption compared to IP or IV, suitable for depot formulations.Slower onset of action, potential for local irritation.
Oral Gavage (PO) Mimics the clinical route of administration for many drugs, convenient for repeat dosing.Subject to first-pass metabolism, variable absorption depending on the compound's properties.

Proposed In Vivo Study Protocols

The following are detailed, hypothetical protocols for the initial in vivo characterization of this compound.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Experimental Protocol:

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old.

  • Group Size: 3 mice per dose group.

  • Formulation: this compound dissolved in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

  • Route of Administration: Intraperitoneal (IP) injection.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

    • Doses should be administered once daily for 5 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in behavior) twice daily.

    • At the end of the study (Day 5), collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy to examine major organs for any abnormalities.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 15-20% loss in body weight.

Data Presentation:

Table 1: Hypothetical MTD Study Data for this compound

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control30/3+2.5None observed
130/3+1.8None observed
330/3+0.5None observed
1030/3-3.2Mild, transient lethargy post-injection
3031/3-12.5Lethargy, ruffled fur
10033/3-25.0Severe lethargy, hunched posture
Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound after a single administration.

Experimental Protocol:

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old, cannulated (jugular vein) for serial blood sampling if possible.

  • Group Size: 3-4 mice per time point (for terminal bleed) or 3-4 cannulated mice.

  • Formulation: this compound dissolved in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

  • Route of Administration and Dose: A single dose of 10 mg/kg (a dose expected to be well-tolerated based on the hypothetical MTD study) administered via intravenous (IV) and intraperitoneal (IP) routes in separate cohorts.

  • Blood Sampling:

    • Collect blood samples (e.g., 50 µL) at pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-administration.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

Table 2: Hypothetical Pharmacokinetic Parameters of this compound (10 mg/kg)

ParameterIntravenous (IV)Intraperitoneal (IP)
Cmax (ng/mL) 1500850
Tmax (hr) 0.08 (5 min)0.5
AUClast (nghr/mL) 32002800
AUCinf (nghr/mL) 32502900
Half-life (t1/2, hr) 2.53.0
Clearance (CL, L/hr/kg) 3.1N/A
Volume of Distribution (Vd, L/kg) 7.8N/A
Bioavailability (F, %) 10089
Hypothetical Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model where microtubule dynamics are critical for tumor growth.

Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG), female, 6-8 weeks old.

  • Tumor Model: Subcutaneous implantation of a human cancer cell line known to be sensitive to microtubule-targeting agents (e.g., HeLa, which was used in the in vitro characterization of this compound).

  • Study Groups (n=8-10 mice per group):

    • Group 1: Vehicle control (IP, daily)

    • Group 2: this compound (e.g., 10 mg/kg, IP, daily)

    • Group 3: Positive control (e.g., a standard-of-care chemotherapy agent like paclitaxel)

  • Treatment:

    • Initiate treatment when tumors reach a palpable size (e.g., 100-150 mm³).

    • Administer treatments for a defined period (e.g., 21 days).

  • Efficacy Endpoints:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Monitor body weight twice weekly as a measure of toxicity.

    • At the end of the study, tumors can be excised for histological or biomarker analysis (e.g., assessing mitotic arrest).

  • Data Analysis:

    • Compare tumor growth rates between the different treatment groups.

    • Calculate Tumor Growth Inhibition (TGI).

Signaling Pathway and Workflow Diagrams

Spastazoline_Signaling_Pathway cluster_0 Cellular Microtubule Dynamics Spastin Spastin (AAA ATPase) ADP ADP + Pi Spastin->ADP hydrolyzes Microtubule Stable Microtubule Spastin->Microtubule binds to ATP ATP ATP->Spastin binds to Severed_MT Severed Microtubules Microtubule->Severed_MT severed by active Spastin This compound This compound This compound->Spastin competitively inhibits ATP binding

Caption: this compound's mechanism of action.

MTD_Study_Workflow start Start: Acclimatize Mice grouping Randomize into Dose Groups (n=3 per group) start->grouping dosing Administer this compound or Vehicle (IP, daily for 5 days) grouping->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs dosing->monitoring end_study End of Study (Day 5) monitoring->end_study collection Collect Blood (CBC, Chemistry) and Perform Necropsy end_study->collection analysis Analyze Data and Determine MTD collection->analysis finish Finish analysis->finish

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

PK_Study_Workflow start Start: Acclimatize Mice (Cannulated if possible) dosing Administer Single Dose of this compound (IV or IP) start->dosing sampling Serial Blood Sampling at Pre-defined Time Points dosing->sampling processing Process Blood to Plasma and Store at -80°C sampling->processing analysis Quantify this compound Concentration (LC-MS/MS) processing->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) analysis->pk_calc finish Finish pk_calc->finish

Caption: Workflow for a Pharmacokinetic (PK) study.

References

Troubleshooting & Optimization

Spastazoline off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Spastazoline, with a focus on understanding and mitigating its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, cell-permeable small molecule inhibitor of Spastin, a microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein.[1] Spastin is involved in various cellular processes, including cell division, intracellular vesicle transport, and nuclear envelope reformation.[1][2][3]

Q2: What are the known off-target effects of this compound?

The primary known off-target effect of this compound is the inhibition of the tyrosine kinase NTRK1.[1] In a screening against 64 human kinases, this compound inhibited only NTRK1 by more than 50%.[1]

Q3: How can I be sure that the observed phenotype in my experiment is due to Spastin inhibition and not an off-target effect?

A "chemical genetics" approach is the most robust method to distinguish on-target from off-target effects of this compound.[1][2][4] This involves comparing the effects of this compound in cells expressing wild-type (WT) Spastin with cells expressing a this compound-resistant mutant of Spastin (N386C).[1][2] Phenotypes observed in WT cells but not in the N386C mutant-expressing cells can be confidently attributed to the inhibition of Spastin.[4]

Q4: What is the IC50 of this compound for its primary target and known off-target?

The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.

TargetIC50
Human Spastin99 ± 18 nM[1][5]
NTRK1>50% inhibition at 10 µM (specific IC50 not detailed in provided results)[1]
Related AAA proteins (e.g., VPS4)Not appreciably inhibited at 10 µM[1]

Troubleshooting Guide

Issue 1: I am observing a phenotype that I am unsure is a direct result of Spastin inhibition.

  • Solution: As detailed in FAQ 3, the recommended approach is to utilize a this compound-resistant Spastin mutant (N386C).[1][2] If the phenotype persists in cells expressing the N386C mutant upon this compound treatment, it is likely due to an off-target effect.

Issue 2: My live-cell imaging experiment with GFP-Spastin and this compound is not showing the expected localization changes.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: Ensure you are using an effective concentration. For live-cell imaging, 10 µM this compound for 1 hour has been shown to be effective in altering Spastin localization.[6]

  • Possible Cause 2: Inadequate Imaging Temporal Resolution.

    • Solution: Spastin dynamics can be rapid.[2] Ensure your imaging frequency is sufficient to capture transient events. For example, in anaphase, EGFP-spastin accumulates at chromatin within 2-4 minutes after cleavage furrow ingression.[1]

  • Possible Cause 3: Cell Health.

    • Solution: Ensure cells are healthy and not overly stressed by the imaging conditions (e.g., phototoxicity). Use appropriate imaging media and maintain physiological temperature.

Issue 3: I am having trouble generating the this compound-resistant N386C Spastin mutant cell line.

  • Solution: Site-directed mutagenesis is a standard technique to introduce point mutations.[7][8][9][10] A general workflow is provided in the Experimental Protocols section. Ensure your primers are correctly designed and the PCR conditions are optimized for your plasmid. After mutagenesis, sequence the plasmid to confirm the presence of the desired mutation before generating a stable cell line.

Experimental Protocols

Protocol 1: In Vitro Spastin ATPase Activity Assay

This protocol is a general guideline for measuring the ATPase activity of purified Spastin and assessing its inhibition by this compound.

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT.[11]

    • ATP Solution: 2 mM ATP in Assay Buffer.[11]

    • Purified Spastin: Dilute to 200 nM in Assay Buffer.[11]

    • This compound: Prepare a serial dilution in DMSO, then dilute in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Procedure:

    • In a 96-well plate, add this compound or DMSO (vehicle control) to the wells.

    • Add purified Spastin to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based phosphate detection reagent or a commercially available ATPase/GTPase activity assay kit.[3][12]

  • Data Analysis:

    • Generate a standard curve with known concentrations of phosphate.

    • Calculate the rate of ATP hydrolysis for each condition.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay against NTRK1

This protocol provides a general method for assessing the inhibitory activity of this compound against its known off-target, NTRK1.

  • Reagent Preparation:

    • Kinase Buffer: Use a buffer recommended for NTRK1 activity (e.g., LanthaScreen® Kinase Buffer A).[5]

    • Recombinant NTRK1: Obtain from a commercial source.

    • ATP and Substrate: Use concentrations appropriate for NTRK1 (often near the Km for ATP).

    • This compound: Prepare a serial dilution in DMSO, then dilute in Kinase Buffer.

  • Assay Procedure:

    • Several formats can be used, such as FRET-based assays (e.g., LanthaScreen®) or luminescence-based assays (e.g., ADP-Glo™).[5][13]

    • Add this compound or DMSO control to the wells of a microplate.

    • Add the NTRK1 enzyme.

    • Add the substrate and ATP to initiate the reaction.

    • Incubate for the recommended time at the appropriate temperature.

    • Add the detection reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of inhibition versus this compound concentration to determine the IC50 value.

Protocol 3: Generation of this compound-Resistant (N386C) Cell Line

This protocol outlines the general steps for creating a cell line expressing the this compound-resistant N386C Spastin mutant using site-directed mutagenesis.

  • Primer Design:

    • Design a pair of complementary primers containing the desired mutation (N386C). The mutation should be in the center of the primers, with at least 10-15 bases of correct sequence on either side.[10]

  • Site-Directed Mutagenesis PCR:

    • Use a high-fidelity DNA polymerase and a plasmid containing the wild-type Spastin cDNA as a template.

    • Perform PCR to amplify the entire plasmid, incorporating the mutagenic primers.[8]

  • Template Digestion and Transformation:

    • Digest the parental (wild-type) methylated plasmid DNA with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[10]

    • Transform the DpnI-treated plasmid into competent E. coli.

  • Selection and Verification:

    • Select transformed bacteria on appropriate antibiotic plates.

    • Isolate plasmid DNA from several colonies and sequence the Spastin gene to confirm the N386C mutation.

  • Stable Cell Line Generation:

    • Transfect the confirmed mutant Spastin plasmid into the desired mammalian cell line.

    • Select for stably transfected cells using an appropriate selection marker (e.g., neomycin, puromycin).

    • Expand and validate the expression of the N386C Spastin mutant protein.

Protocol 4: Live-Cell Imaging of GFP-Spastin Localization

This protocol describes how to visualize the effect of this compound on the subcellular localization of Spastin.

  • Cell Preparation:

    • Culture cells expressing GFP-tagged Spastin on glass-bottom dishes suitable for live-cell imaging.

  • Imaging Setup:

    • Use a confocal or spinning-disk microscope equipped with environmental control (37°C, 5% CO2).

    • Use an objective and imaging settings appropriate for live-cell imaging to minimize phototoxicity.

  • This compound Treatment and Imaging:

    • Image the cells before treatment to establish a baseline localization of GFP-Spastin.

    • Add this compound (e.g., 10 µM) to the imaging medium.[6]

    • Acquire time-lapse images to monitor the dynamic changes in GFP-Spastin localization over time. For example, in dividing cells, image every 1-2 minutes to capture events during anaphase.[1]

  • Data Analysis:

    • Analyze the images to quantify changes in GFP-Spastin localization, such as the formation and persistence of foci on chromosomes.[6]

    • Compare the results from this compound-treated cells with DMSO-treated control cells.

Visualizations

Spastin_Signaling_Pathway This compound This compound Spastin Spastin (AAA Protein) This compound->Spastin Severed_MT Severed Microtubules Spastin->Severed_MT Severing ADP_Pi ADP + Pi Microtubules Microtubules ATP ATP ATP->Spastin Hydrolysis

Caption: this compound inhibits Spastin's ATPase-dependent microtubule severing activity.

Off_Target_Mitigation_Workflow cluster_0 Experimental Setup cluster_1 Results Interpretation WT_Cells Wild-Type Spastin Cells Spastazoline_Treatment Treat with this compound WT_Cells->Spastazoline_Treatment Mutant_Cells N386C Spastin Mutant Cells Mutant_Cells->Spastazoline_Treatment Observe_Phenotype Observe and Quantify Phenotype Spastazoline_Treatment->Observe_Phenotype On_Target On-Target Effect (Phenotype in WT only) Observe_Phenotype->On_Target Different? Off_Target Off-Target Effect (Phenotype in both WT and Mutant) Observe_Phenotype->Off_Target Same?

Caption: Workflow to differentiate on-target vs. off-target effects of this compound.

Site_Directed_Mutagenesis_Flowchart Start Start: WT Spastin Plasmid Primer_Design Design N386C Mutagenic Primers Start->Primer_Design PCR PCR with High-Fidelity Polymerase Primer_Design->PCR DpnI_Digest Digest Parental Plasmid with DpnI PCR->DpnI_Digest Transform Transform into E. coli DpnI_Digest->Transform Select Select Colonies Transform->Select Sequence Sequence Verify Plasmid Select->Sequence End End: N386C Spastin Plasmid Sequence->End

Caption: Flowchart for creating the this compound-resistant N386C Spastin mutant.

References

Troubleshooting Spastazoline precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of Spastazoline in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution, prepared in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?

A1: this compound is known to be insoluble in water.[1] When a concentrated stock solution of this compound in DMSO is added directly to an aqueous cell culture medium, the abrupt change in solvent polarity causes the compound to rapidly fall out of solution, leading to precipitation. This is a common issue with hydrophobic compounds.[2][3]

Q2: How can I prevent this compound from precipitating when I add it to my cell culture medium?

A2: The key is to avoid a rapid, large dilution of the DMSO stock in the aqueous medium. Here are the recommended steps:

  • Prepare a high-concentration stock solution in 100% DMSO. this compound is highly soluble in DMSO (76 mg/mL).[1]

  • Perform an intermediate dilution. Before adding to your final culture volume, create an intermediate dilution of your this compound stock in your cell culture medium or a buffer.

  • Ensure the final DMSO concentration in your culture is low. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[2][4] Exceeding this can compromise cell health and experimental results. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]

  • Add the this compound solution to the medium with gentle mixing. This helps to disperse the compound quickly and minimize localized high concentrations that can lead to precipitation.

Q3: I am still observing some precipitation even after following the recommended dilution procedure. What else can I try?

A3: If precipitation persists, consider the following factors:

  • Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components.[5][6] Interactions between this compound and these components could reduce its solubility. The presence of serum in the medium can sometimes help to solubilize hydrophobic compounds due to the presence of albumin.[2] If you are using a serum-free medium, solubility challenges may be more pronounced.

  • Temperature: Temperature shifts can cause components to precipitate out of solution. Ensure your media and this compound solutions are at the same temperature before mixing. Avoid repeated freeze-thaw cycles of your stock solution.

  • pH: The pH of your cell culture medium should be stable and within the optimal range for your cells. While less common for neutral compounds, pH can influence the solubility of ionizable molecules.

  • Sonication: In some cases, brief sonication of the diluted this compound solution in the medium can help to redissolve small precipitates.[7] However, be cautious as this can also degrade some compounds.

Q4: What are the chemical properties of this compound that I should be aware of?

A4: Understanding the physicochemical properties of this compound can help in troubleshooting solubility issues.

PropertyValueReference
Molecular Formula C₂₀H₃₀N₈[1][8]
Molecular Weight 382.51 g/mol [1][8]
Solubility in DMSO 76 mg/mL (198.68 mM)[1]
Solubility in Ethanol 20 mg/mL[1]
Solubility in Water Insoluble[1]
XLogP3 4.1[8]

The high XLogP3 value indicates that this compound is a lipophilic (hydrophobic) compound, which is consistent with its poor aqueous solubility.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol is designed to minimize the risk of this compound precipitation in cell culture media.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed cell culture medium (with or without serum, as required for your experiment)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Preparation of 10 mM Stock Solution in DMSO:

    • On a calibrated balance, weigh out a precise amount of this compound powder.

    • In a sterile vial, dissolve the this compound powder in the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.825 mg of this compound in 1 mL of DMSO.

    • Ensure the powder is completely dissolved. You can gently vortex the solution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

  • Preparation of Working Solution in Cell Culture Medium:

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Crucial Step: Intermediate Dilution. Prepare an intermediate dilution of the stock solution in your pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in your culture, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.

    • Final Dilution. Add the required volume of the intermediate dilution to your cell culture vessel. For example, to achieve a final concentration of 10 µM from a 1 mM intermediate solution, add 10 µL of the intermediate solution to each 1 mL of your final culture volume.

    • Gently swirl the culture vessel to ensure even mixing.

    • The final concentration of DMSO in the culture should not exceed 0.1%. To achieve this, the dilution factor from your DMSO stock to the final culture volume should be at least 1:1000.

Example Dilution Scheme for a final concentration of 10 µM this compound:

StepActionVolume of this compound SolutionVolume of DiluentResulting ConcentrationFinal DMSO Concentration
1. Stock Solution Dissolve this compound in DMSO--10 mM100%
2. Intermediate Dilution Add stock to media10 µL990 µL100 µM1%
3. Final Working Solution Add intermediate to final culture volume100 µL900 µL10 µM0.1%

Visualizations

Troubleshooting_Spastazoline_Precipitation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Precipitation This compound Precipitates in Media Cause1 High Hydrophobicity of this compound Precipitation->Cause1 Cause2 Rapid Solvent Change (DMSO to Aqueous) Precipitation->Cause2 Cause3 High Final Concentration Precipitation->Cause3 Cause4 Interaction with Media Components Precipitation->Cause4 Solution1 Prepare High Concentration Stock in 100% DMSO Cause1->Solution1 Solution2 Perform Intermediate Dilution in Pre-warmed Media Cause2->Solution2 Solution3 Ensure Final DMSO Concentration is <0.1% Cause3->Solution3 Solution5 Consider Media Composition (e.g., presence of serum) Cause4->Solution5 Solution4 Gentle Mixing During Addition Solution2->Solution4

Caption: Troubleshooting workflow for this compound precipitation.

Spastazoline_Dilution_Protocol Stock 1. Prepare 10 mM Stock Solution in 100% DMSO Intermediate 2. Create Intermediate Dilution (e.g., 100 µM in pre-warmed media) Stock->Intermediate Dilute ≥ 1:100 in media Working 3. Add to Final Culture Volume (e.g., to 10 µM) Intermediate->Working Dilute 1:10 in final culture volume Incubate 4. Gently Mix and Incubate Cells Working->Incubate

Caption: Recommended dilution protocol for this compound.

References

Optimizing Spastazoline incubation time for desired phenotype

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when using Spastazoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable, and selective inhibitor of spastin, a microtubule-severing AAA (ATPases associated with diverse cellular activities) protein.[1][2] It functions as an ATP-competitive inhibitor, preventing spastin from performing its role in breaking down microtubules.[3][4][5] This inhibition is useful for studying cellular processes that rely on dynamic microtubule rearrangement, such as cell division and intracellular vesicle transport.[4][6][7]

Q2: What are the expected cellular phenotypes after this compound treatment?

Inhibition of spastin by this compound primarily affects microtubule dynamics, leading to several observable phenotypes, particularly during cell division:

  • Increased number of intercellular bridges: A common phenotype is an accumulation of cells connected by intercellular bridges, as spastin is crucial for the final step of cytokinesis.[2][3]

  • Defects in nuclear envelope reformation: Spastin is involved in the disassembly of the mitotic spindle. Its inhibition can lead to improper reformation of the nuclear envelope around the chromosomes at the end of mitosis.[4][5]

  • Formation of microtubule-containing nuclear tunnels: When spastin activity is inhibited, some spindle microtubules may not be properly cleared, leading to the formation of tunnels through the newly formed nucleus that contain microtubules.[5][8]

  • Delayed dissociation of spastin from chromosomes: In treated cells, GFP-tagged spastin has been observed to persist on chromosomes for a longer duration during anaphase compared to control cells.[4]

Q3: How can I be sure the observed phenotype is a specific result of spastin inhibition?

To confirm that the observed effects are due to the specific inhibition of spastin, a "chemical genetics" approach is recommended. This involves comparing the effects of this compound on cells expressing wild-type spastin with cells expressing a this compound-resistant mutant of spastin (e.g., N386C).[3][4][9] A true on-target effect of this compound will be observed in the wild-type cells but not in the cells expressing the resistant mutant.[3][5]

Troubleshooting Guide

Issue 1: I am not observing the expected phenotype after this compound treatment.

  • Sub-optimal Incubation Time: The time required to observe a phenotype can vary between cell types and the specific process being studied. A time-course experiment is highly recommended. See the "Experimental Protocols" section for a detailed guide.

  • Incorrect Concentration: The effective concentration of this compound can be cell-line dependent. Most studies with HeLa cells use a concentration of 10 µM.[3][4][5][8] However, a dose-response experiment may be necessary to determine the optimal concentration for your specific cell line.

  • Compound Instability or Insolubility: this compound is typically dissolved in DMSO.[1] Ensure your stock solution is properly prepared and stored. If you suspect insolubility in your media, you may need to adjust the final DMSO concentration or use a different formulation.

  • Cell Cycle Synchronization: The phenotypes associated with this compound are often cell cycle-dependent. For studies on mitosis, synchronizing your cell population can significantly increase the number of cells you can analyze in the relevant phase.

Issue 2: I am observing high levels of cell death.

  • Toxicity from High Concentrations: While this compound is selective, high concentrations or very long incubation times can lead to off-target effects and cellular toxicity. Consider reducing the concentration or the duration of the treatment.

  • DMSO Toxicity: Ensure the final concentration of the DMSO vehicle in your culture media is not exceeding a tolerable level for your cells (typically below 0.5%).

  • Prolonged Mitotic Arrest: Inhibition of critical mitotic processes can lead to prolonged arrest and eventual apoptosis. This may be an unavoidable consequence of the intended drug action in some cell lines.

Quantitative Data Summary

The following table summarizes reported incubation times and their associated phenotypes in HeLa cells.

ConcentrationIncubation TimeCell LineObserved PhenotypeReference
10 µM1 hourHeLa-WTPersistent GFP-spastin puncta on chromosomes.[4]
10 µM4 hoursHeLaIncreased number of microtubule-containing microtunnels in late-telophase cells.[5][8]
10 µM4.5 hoursHeLa-WTIncreased percentage of cells with an intercellular bridge.[3]

Experimental Protocols

Protocol 1: Optimizing this compound Incubation Time

This protocol outlines a time-course experiment to determine the optimal incubation period for observing a desired phenotype.

  • Cell Plating: Plate your cells at a density that will have them at approximately 50-70% confluency at the time of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture media to the desired final concentration (e.g., 10 µM).

  • Time-Course Treatment:

    • Add the this compound-containing media to your cells.

    • Incubate separate sets of cells for varying durations (e.g., 1, 2, 4, 6, 8, and 12 hours).

    • Include a DMSO-only control for the longest time point.

  • Phenotypic Analysis:

    • At each time point, fix and stain the cells for the relevant markers (e.g., DAPI for DNA, anti-tubulin antibody for microtubules).

    • Image the cells using fluorescence microscopy.

    • Quantify the percentage of cells exhibiting the phenotype of interest (e.g., percentage of cells with intercellular bridges) at each time point.

  • Data Analysis: Plot the percentage of cells with the phenotype against the incubation time to determine the optimal duration for your experiment.

Visualizations

Spastin_Signaling_Pathway cluster_0 Cellular Process: Cytokinesis cluster_1 This compound Inhibition Spastin Spastin (AAA Protein) Severing Microtubule Severing Spastin->Severing ATP hydrolysis Microtubules Intercellular Bridge Microtubules Microtubules->Severing Abscission Cytokinetic Abscission Severing->Abscission This compound This compound This compound->Inhibition

Caption: Spastin's role in microtubule severing during cytokinesis and its inhibition by this compound.

Incubation_Time_Optimization cluster_timepoints Time-Course Incubation start Start: Plate Cells prep Prepare this compound Working Solution start->prep treat Treat Cells with this compound and DMSO Control prep->treat t1 Time Point 1 (e.g., 1 hr) treat->t1 t2 Time Point 2 (e.g., 2 hr) treat->t2 t_n Time Point n (e.g., 12 hr) treat->t_n fix Fix and Stain Cells t1->fix t2->fix t_n->fix image Image Acquisition (Microscopy) fix->image quantify Quantify Phenotype image->quantify analyze Analyze Data and Determine Optimal Time quantify->analyze end End analyze->end Troubleshooting_Flowchart start Issue: No Observable Phenotype q_time Have you performed a time-course experiment? start->q_time a_time_no Action: Perform time-course (see Protocol 1) q_time->a_time_no No q_conc Is the concentration optimal? (e.g., 10 µM for HeLa) q_time->q_conc Yes a_conc_no Action: Perform dose-response experiment q_conc->a_conc_no No q_control Are you using a positive control (e.g., wild-type vs. resistant mutant)? q_conc->q_control Yes a_control_no Action: Use resistant mutant to confirm on-target effect q_control->a_control_no No q_solubility Is the compound soluble in your media? q_control->q_solubility Yes a_solubility_no Action: Check stock solution and final DMSO concentration q_solubility->a_solubility_no No end Further investigation needed (e.g., cell line specific issues) q_solubility->end Yes

References

Technical Support Center: Spastazoline Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and investigating potential mechanisms of cellular resistance to spastazoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary and documented mechanism of resistance to this compound?

The primary and experimentally validated mechanism of resistance to this compound is a specific point mutation in its molecular target, the microtubule-severing AAA (ATPases Associated with diverse cellular activities) protein, spastin.[1][2] Specifically, a mutation of asparagine to cysteine at position 386 (N386C) in human spastin has been shown to confer significant resistance.[1][3]

Q2: How does the spastin N386C mutation lead to this compound resistance?

The N386C mutation is located in the nucleotide-binding pocket of spastin, where this compound, an ATP-competitive inhibitor, binds.[1] This mutation is hypothesized to disrupt the interaction between this compound and spastin, thereby reducing the binding affinity of the inhibitor.[1] This reduced affinity means that significantly higher concentrations of this compound are required to inhibit the mutant spastin compared to the wild-type protein.[1][3]

Q3: My cells are showing a resistant phenotype to this compound. How can I confirm if it is due to the N386C mutation?

To confirm if this compound resistance is due to the N386C mutation, you can perform the following key experiments:

  • Sequencing of the spastin gene: This is the most direct method to identify the presence of the N386C mutation in your resistant cell line.

  • Generate and test a this compound-resistant cell line: You can introduce the N386C mutation into a sensitive parental cell line using site-directed mutagenesis and assess its sensitivity to this compound.[1][4]

  • In vitro ATPase activity assay: Compare the inhibitory effect of this compound on the ATPase activity of purified wild-type spastin versus the N386C mutant protein.[1][3]

Q4: Are there other potential mechanisms of resistance to this compound that I should consider?

While the N386C mutation is the only documented resistance mechanism for this compound to date, other general mechanisms of drug resistance could potentially play a role, although they are currently hypothetical for this compound. These include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell, reducing their intracellular concentration.

  • Altered drug metabolism: Changes in the activity of metabolic enzymes, such as the cytochrome P450 (CYP450) family, could lead to increased degradation and inactivation of this compound.

Troubleshooting Guides

Issue 1: Cells exhibit reduced sensitivity to this compound, and the spastin N386C mutation is suspected.

This guide provides a systematic approach to investigate if the observed resistance is due to the known on-target mutation.

Troubleshooting Workflow:

start Start: Observed this compound Resistance seq Sequence Spastin Gene from Resistant Cells start->seq compare Compare with Wild-Type Sequence seq->compare mut_present N386C Mutation Present? compare->mut_present confirm Confirm Resistance with Functional Assays mut_present->confirm Yes no_mut Explore Alternative Resistance Mechanisms mut_present->no_mut No end End: Resistance Mechanism Identified confirm->end no_mut->end

Caption: Workflow to investigate the spastin N386C mutation.

Experimental Protocol: Confirmation of this compound Resistance via Spastin N386C Mutation

Objective: To experimentally validate that the N386C mutation in spastin confers resistance to this compound.

Methodology:

  • Cell Line Generation:

    • Obtain a this compound-sensitive parental cell line (e.g., HeLa).

    • Using a suitable expression vector, generate two stable cell lines: one expressing wild-type (WT) spastin and another expressing spastin with the N386C mutation.[1][4] Both constructs should ideally be tagged (e.g., with GFP) for easy detection.

  • Cell Viability/Phenotypic Assay:

    • Plate both the WT-spastin and N386C-spastin expressing cells.

    • Treat the cells with a dose-range of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO).

    • After a suitable incubation period (e.g., 4.5 hours for observing effects on intercellular bridges), assess a relevant phenotype.[5] A common phenotype for spastin inhibition is an increase in the number of cells with intercellular bridges.[5]

    • Quantify the percentage of cells with intercellular bridges for each condition.

  • Data Analysis:

    • Compare the dose-response curves for the WT and N386C cell lines. A rightward shift in the dose-response curve for the N386C cell line indicates resistance.

Quantitative Data Summary:

Cell LineThis compound IC50 (ATPase Assay)Phenotypic Response (Intercellular Bridges at 10 µM)
Wild-Type Spastin~99 nM[5][6]Significant increase
N386C Mutant Spastin>100-fold higher than WT[1]No significant increase
Issue 2: Spastin sequencing is negative for the N386C mutation, but cells remain resistant.

If the primary resistance mechanism is ruled out, consider these hypothetical secondary mechanisms.

A. Investigating Increased Drug Efflux

Hypothetical Signaling Pathway:

Spastazoline_in This compound (extracellular) Cell_mem Cell Membrane Spastazoline_in->Cell_mem ABC_trans ABC Transporter (e.g., P-gp) Cell_mem->ABC_trans Spastin_target Spastin Cell_mem->Spastin_target Enters cell Spastazoline_out This compound (extracellular) ABC_trans->Spastazoline_out Spastin_target->Cell_mem Inhibition Spastin_target->ABC_trans Efflux

Caption: Hypothetical efflux of this compound by ABC transporters.

Troubleshooting Steps:

  • Co-treatment with ABC Transporter Inhibitors:

    • Treat resistant cells with this compound in the presence and absence of known broad-spectrum ABC transporter inhibitors (e.g., verapamil, cyclosporin A).

    • A reversal of resistance in the presence of the inhibitor suggests the involvement of ABC transporters.

  • Gene Expression Analysis:

    • Use qRT-PCR or Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1 for P-gp) in your resistant cell line versus the sensitive parental line. Upregulation in the resistant line would support this mechanism.

  • Rhodamine 123 Efflux Assay:

    • This is a functional assay to measure P-gp activity. P-gp actively transports the fluorescent dye rhodamine 123 out of the cells.

    • Incubate both sensitive and resistant cells with rhodamine 123. Reduced intracellular fluorescence in the resistant cells, which can be reversed by a P-gp inhibitor, indicates higher P-gp activity.

B. Investigating Altered Drug Metabolism

Hypothetical Metabolic Pathway:

Spastazoline_active This compound (active) CYP450 CYP450 Enzymes Spastazoline_active->CYP450 Metabolism Spastazoline_inactive Inactive Metabolites CYP450->Spastazoline_inactive

Caption: Hypothetical inactivation of this compound by CYP450 enzymes.

Troubleshooting Steps:

  • Co-treatment with CYP450 Inhibitors:

    • Treat resistant cells with this compound in the presence and absence of broad-spectrum CYP450 inhibitors (e.g., 1-aminobenzotriazole).

    • If resistance is overcome, it suggests that metabolic degradation of this compound is a contributing factor.

  • Mass Spectrometry Analysis:

    • Use liquid chromatography-mass spectrometry (LC-MS) to analyze the intracellular levels of this compound and its potential metabolites in sensitive versus resistant cells over time.

    • Faster clearance of the parent compound and higher levels of metabolites in the resistant cells would indicate increased metabolism.

  • CYP450 Expression and Activity Assays:

    • Compare the expression and activity of major CYP450 isoforms (e.g., CYP3A4, CYP2D6) between sensitive and resistant cell lines. Commercial kits are available for measuring the activity of specific CYP450 enzymes.

Summary of Potential Resistance Mechanisms and Investigative Approaches

Resistance MechanismKey Molecular Player(s)Primary Investigative Approaches
On-Target Mutation (Documented) Spastin (N386C mutation)Gene sequencing, site-directed mutagenesis, in vitro ATPase assay, cellular phenotypic assays.
Increased Drug Efflux (Hypothetical) ABC transporters (e.g., P-gp)Co-treatment with ABC transporter inhibitors, gene expression analysis (qRT-PCR, Western blot), functional efflux assays (e.g., Rhodamine 123).
Altered Drug Metabolism (Hypothetical) Cytochrome P450 enzymesCo-treatment with CYP450 inhibitors, LC-MS analysis of drug and metabolite levels, CYP450 expression and activity assays.

References

Minimizing Spastazoline impact on cell viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spastazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the impact of this compound on cell viability and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic at its effective concentrations?

A1: No. This compound is a potent and selective inhibitor of the microtubule-severing AAA protein spastin.[1][2] Studies have shown that at effective concentrations for inhibiting spastin (e.g., 1-10 µM), this compound does not significantly impact the viability of cell lines such as HeLa or cause overt changes in the overall microtubule organization.[1] Similarly, treatment with 1 µM this compound did not induce morphological changes or cell death in cultured neurons during interphase.[3][4]

Q2: I am observing unexpected levels of cell death in my this compound-treated cultures. What could be the cause?

A2: While this compound has been shown to have low cytotoxicity, unexpected cell death could arise from several factors:

  • Off-Target Effects: Although this compound is highly selective, off-target effects are a possibility in any chemical probe experiment. The best way to control for this is to use a "chemical genetics" approach.[1]

  • Concentration and Duration: Ensure you are using the recommended concentration range. Exceeding the optimal concentration or prolonged incubation times beyond your experimental need could lead to toxicity.

  • Cell Line Sensitivity: While HeLa cells are reported to be resilient, your specific cell line might have a higher sensitivity to spastin inhibition or the compound itself.

  • Compound Quality: Verify the purity and stability of your this compound stock. Degradation products could have unexpected biological activities.

  • Secondary Effects of Spastin Inhibition: Spastin is crucial for the completion of cell division (cytokinesis).[5] Prolonged arrest at this stage due to spastin inhibition can eventually lead to apoptosis in some cell types. The cell death you observe may be an indirect, on-target consequence of inhibiting a critical cellular process.

Q3: How can I confirm that the cellular phenotype I observe is a direct result of spastin inhibition by this compound?

A3: The most robust method is to use a control cell line expressing a this compound-resistant mutant of spastin.[1] The N386C point mutation in human spastin has been identified as conferring resistance to this compound without significantly affecting the protein's normal function.[1][6][7] By performing your experiment in parallel with wild-type and N386C-spastin expressing cells, you can differentiate on-target from off-target effects. A true on-target phenotype will only be observed in the cells expressing wild-type spastin when treated with this compound.[3][6]

Q4: What are the known on-target effects of this compound treatment?

A4: this compound is an ATP-competitive inhibitor of spastin.[1][3][6] Its on-target effects are related to the disruption of spastin's functions, which include:

  • Inhibition of intercellular bridge disassembly during late-stage cell division.[1]

  • Disruption of nuclear envelope reformation dynamics during anaphase.[6]

  • Increased number and persistence of spastin puncta on anaphase chromosomes.[1][6]

  • Formation of more lobular nuclei and microtubule-containing nuclear microtunnels.[6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving issues related to cell viability during this compound experiments.

Problem: Significant decrease in cell viability observed after this compound treatment.

Logical Troubleshooting Workflow

G start Start: Unexpected Cell Death Observed q1 Is a this compound-resistant (e.g., N386C) cell line available? start->q1 action1 Perform parallel experiment on WT and resistant cell lines. q1->action1 Yes action2 Verify this compound concentration. Perform a dose-response curve. q1->action2 No q2 Is cell death observed in BOTH cell lines? action1->q2 res1 Conclusion: Cell death is likely due to OFF-TARGET effects or compound issues. q2->res1 Yes res2 Conclusion: Cell death is likely an ON-TARGET effect of spastin inhibition. q2->res2 No action5 Check compound purity and age. Prepare fresh DMSO stock. res1->action5 action3 Assess cell cycle. Is there an increase in mitotic/cytokinetic arrest? res2->action3 action2->action3 action4 Consider the specific biology of your cell model. Is it highly dependent on rapid microtubule dynamics? action3->action4 G cluster_0 Cell Line Preparation cluster_1 Treatment Groups wt Wild-Type (WT) Spastin Expressing Cells wt_dmso WT + Vehicle (DMSO) wt->wt_dmso wt_spast WT + this compound wt->wt_spast mut Resistant (N386C) Spastin Expressing Cells mut_dmso N386C + Vehicle (DMSO) mut->mut_dmso mut_spast N386C + this compound mut->mut_spast analysis Analyze Phenotype (e.g., Cell Viability, Mitotic Index, Nuclear Morphology) wt_dmso->analysis wt_spast->analysis mut_dmso->analysis mut_spast->analysis G cluster_0 Normal Cytokinesis cluster_1 This compound Inhibition atp ATP spastin Active Spastin atp->spastin sever Microtubule Severing spastin->sever hydrolyzes ATP to mt Midbody Microtubules mt->sever bridge Intercellular Bridge Resolution sever->bridge completion Successful Cytokinesis bridge->completion spast_i Inactive Spastin no_sever No Microtubule Severing spast_i->no_sever leads to spazoline This compound spazoline->spast_i competitively binds to ATP-binding site fail Cytokinesis Failure no_sever->fail

References

Navigating Spastazoline Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to navigate the experimental use of Spastazoline, a potent and selective inhibitor of the microtubule-severing AAA (ATPases associated with diverse cellular activities) protein, spastin.[1][2][3] This guide addresses potential issues related to experimental variability and reproducibility through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, pyrazolyl-pyrrolopyrimidine-based chemical inhibitor of spastin.[2] It acts as an ATP-competitive inhibitor, preventing spastin from performing its function in microtubule severing, a process crucial for various cellular activities including cell division and intracellular vesicle transport.[2][3][4]

Q2: What is the recommended concentration of this compound for cell-based assays?

A2: The effective concentration of this compound can vary depending on the cell type and the specific biological question. However, studies have successfully used concentrations around 10 µM in cell lines such as HeLa.[2][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How can I be sure that the observed phenotype is a specific result of spastin inhibition by this compound?

A3: To ensure the observed effects are on-target, it is highly recommended to use a chemical genetics approach. This involves comparing the effects of this compound in cells expressing wild-type spastin with cells expressing a this compound-resistant spastin mutant (e.g., N386C).[2][4][5] On-target effects of this compound will be observed in the wild-type cells but not in the cells expressing the resistant mutant.[4]

Q4: Are there known off-target effects of this compound?

A4: this compound has been shown to be highly selective for spastin. It did not significantly inhibit other related AAA proteins and showed minimal off-target effects in a kinase panel screening.[2] However, to rigorously control for potential off-target effects, the use of this compound-resistant cell lines is the gold standard.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no observable phenotype after this compound treatment. 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. Compound Instability: Improper storage or handling of this compound may lead to its degradation. 3. Cell Line Resistance: The cell line used may have intrinsic resistance mechanisms. 4. Timing of Treatment: The duration of this compound treatment may not be optimal to observe the desired phenotype.1. Perform a dose-response experiment to determine the optimal concentration (e.g., 1-20 µM). 2. Store this compound as recommended by the supplier, typically desiccated at -20°C. Prepare fresh working solutions from a DMSO stock for each experiment.[1] 3. If available, use a cell line known to be sensitive to this compound or compare with a positive control. 4. Optimize the treatment duration. For processes like cell division, treatment times of 1 to 4.5 hours have been reported to be effective.[2][4]
High variability in results between experiments. 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or cell cycle synchronization can lead to variability. 2. Inconsistent Drug Preparation: Differences in the preparation of this compound working solutions. 3. Subjective Phenotypic Analysis: Manual and subjective quantification of cellular phenotypes can introduce variability.1. Maintain consistent cell culture practices. Ensure cells are seeded at a similar density and are within a consistent range of passage numbers. For cell cycle-related studies, consider synchronization methods. 2. Prepare fresh this compound dilutions from a concentrated stock for each experiment. Ensure complete solubilization in DMSO and proper mixing into the culture medium.[1] 3. Utilize automated image analysis software for objective and high-throughput quantification of phenotypes.
Observed phenotype is present in both wild-type and this compound-resistant cell lines. 1. Off-Target Effect: The observed phenotype may be due to this compound interacting with a target other than spastin. 2. Compensation Mechanisms: The resistant cell line may have developed compensatory mechanisms that are also affected by this compound.1. This suggests an off-target effect. Consider using a structurally different spastin inhibitor if available to see if the phenotype is recapitulated. 2. Characterize the resistant cell line thoroughly to understand any potential compensatory pathway alterations.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using this compound.

Table 1: Potency and Selectivity of this compound

Target Assay IC50 / % Inhibition Reference
Human Spastin (Hs-spastin)ATPase Activity99 ± 18 nM[2]
Related AAA Proteins (10 µM)ATPase ActivityNo appreciable inhibition[2]
Kinase Panel (64 kinases)Activity Assay>50% inhibition of only NTRK1[2]

Table 2: Cellular Effects of this compound Treatment

Phenotype Cell Line Treatment Observation Reference
Intercellular Bridge DisassemblyHeLa-WT10 µM this compound for 4.5hIncreased percentage of cells with an intercellular bridge[4]
Spastin Foci on ChromosomesHeLa-WT10 µM this compound for 1h~4-fold increase in the total number of spastin foci[5]
Spastin Foci LifetimeHeLa-WT10 µM this compound~33% longer lifetime of microtubule-proximal spastin foci[5]
Chromosome Separation DistanceRPE-1This compoundReduced chromosome separation distance[5]

Experimental Protocols

Protocol: Validating On-Target Effects of this compound using Resistant Cell Lines

This protocol describes a key experiment to differentiate the on-target effects of this compound on spastin from potential off-target effects by comparing its activity in wild-type and this compound-resistant cells.

  • Cell Culture:

    • Culture HeLa cells expressing wild-type EGFP-spastin (HeLa-WT) and HeLa cells expressing the EGFP-spastin N386C mutant (HeLa-N386C) in appropriate media.[2]

    • Seed cells onto suitable culture vessels (e.g., glass-bottom dishes for imaging) to achieve a desired confluency on the day of the experiment.

  • This compound Preparation:

    • Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 10 mM).[1]

    • On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the final working concentration (e.g., 10 µM).

  • Treatment:

    • For a negative control, treat both HeLa-WT and HeLa-N386C cells with an equivalent volume of DMSO.

    • For the experimental condition, treat both cell lines with the this compound working solution.

    • Incubate the cells for the desired duration (e.g., 1-4.5 hours) under standard cell culture conditions.[2][4]

  • Phenotypic Analysis (Example: Intercellular Bridge Assay):

    • Fix the cells with an appropriate fixative (e.g., ice-cold methanol).

    • Perform immunofluorescence staining for a marker of the intercellular bridge, such as acetylated tubulin. Stain the DNA with a fluorescent dye (e.g., DAPI).

    • Acquire images using a fluorescence microscope.

    • Quantify the percentage of cells with an intercellular bridge in each condition.

  • Data Interpretation:

    • A significant increase in the percentage of cells with intercellular bridges in the this compound-treated HeLa-WT cells compared to the DMSO control, with no significant change in the this compound-treated HeLa-N386C cells, would confirm that the phenotype is an on-target effect of spastin inhibition.

Visualizations

Spastazoline_Mechanism_of_Action Spastin Spastin (AAA Protein) Microtubule Microtubule Spastin->Microtubule severs ATP ATP ATP->Spastin binds This compound This compound Inhibition This compound->Inhibition Severed_MT Severed Microtubules Microtubule->Severed_MT Cellular_Processes Cell Division, Vesicle Transport Severed_MT->Cellular_Processes Inhibition->Spastin

Caption: this compound's mechanism of action.

Experimental_Workflow Start Start Culture_Cells Culture HeLa-WT and HeLa-N386C (resistant) cells Start->Culture_Cells Treat_Cells Treat with DMSO (Control) or this compound Culture_Cells->Treat_Cells Incubate Incubate for Optimal Duration Treat_Cells->Incubate Analyze_Phenotype Fix, Stain, and Image Cells (e.g., for Intercellular Bridges) Incubate->Analyze_Phenotype Quantify Quantify Phenotype Analyze_Phenotype->Quantify Compare Compare Results Quantify->Compare On_Target Phenotype in WT only: On-Target Effect Compare->On_Target Yes Off_Target Phenotype in both WT and Resistant Cells: Potential Off-Target Effect Compare->Off_Target No

References

Validation & Comparative

Spastazoline vs. RNAi for Spastin Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent methods for reducing spastin function in a research setting: the small molecule inhibitor spastazoline and RNA interference (RNAi). Spastin, a microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein, is a key regulator of microtubule dynamics and is implicated in cell division, organelle transport, and the neurodegenerative disorder Hereditary Spastic Paraplegia (HSP).[1][2][3] Understanding the nuances, advantages, and limitations of each knockdown approach is critical for designing robust experiments and accurately interpreting results.

Mechanism of Action

The fundamental difference between this compound and RNAi lies in their mechanism of action. This compound directly inhibits the spastin protein, offering rapid and reversible control, while RNAi prevents the synthesis of new spastin protein by targeting its mRNA, resulting in a slower, more prolonged depletion.

  • This compound: A potent, cell-permeable, and selective ATP-competitive inhibitor of spastin.[4][5] It directly binds to the ATPase domain of the spastin protein, preventing it from harnessing the energy required for its microtubule-severing activity.[5] This inhibition is rapid, allowing for the study of dynamic cellular processes that occur on a timescale of minutes to hours.[6]

G cluster_0 This compound (Chemical Inhibition) cluster_1 RNA Interference (Genetic Knockdown) This compound This compound (Small Molecule) Spastin_Protein Spastin Protein (AAA ATPase) This compound->Spastin_Protein Binds & Inhibits (ATP-Competitive) MT_Severing Microtubule Severing Spastin_Protein->MT_Severing ATP Hydrolysis Spastin_Protein->MT_Severing Inhibited siRNA siRNA / shRNA RISC RISC Complex siRNA->RISC Loads into Spastin_mRNA Spastin mRNA RISC->Spastin_mRNA Targets & Cleaves Spastin_Protein_RNAi Spastin Protein Synthesis Spastin_mRNA->Spastin_Protein_RNAi Translation Spastin_mRNA->Spastin_Protein_RNAi Inhibited

Figure 1. Mechanisms of Spastin Inhibition.

Data Presentation: Performance Comparison

Quantitative data highlights the key differences in efficacy, specificity, and kinetics between the two methods.

FeatureThis compoundRNA Interference (siRNA/shRNA)Citations
Target Spastin Protein (Post-translational)Spastin mRNA (Pre-translational)[4][8]
Mechanism ATP-competitive inhibition of ATPase activitySequence-specific mRNA degradation[5][7]
Speed of Onset Rapid (minutes to hours)Slow (hours to days, dependent on protein half-life)[6][9]
Reversibility Reversible upon washoutEffectively irreversible for the cell's lifespan (shRNA) or transient (siRNA)
Dose-Response Clear IC50 value (99 ± 18 nM for Human Spastin)Knockdown efficiency varies (e.g., 40-77% reported)[1][9]
Control Experiment This compound-resistant mutant (e.g., N386C)Scrambled or non-targeting control siRNA/shRNA[1][7]

Table 1. General Performance Comparison.

FeatureThis compoundRNA Interference (siRNA/shRNA)Citations
On-Target Specificity High. Does not inhibit related AAA protein VPS4.High sequence specificity for target mRNA.[1][10]
Known Off-Targets Low. Inhibited only 1 of 64 kinases tested (>50%).Can down-regulate unintended mRNAs through "seed sequence" homology, a microRNA-like effect.[1][11][12]
Mitigation Strategy Use of resistance-conferring mutations to confirm phenotypes are spastin-specific.Use of multiple, distinct siRNA/shRNA sequences targeting the same gene; bioinformatics screening for minimal seed matches.[1][9][11]
Potential for Toxicity Low cytotoxicity observed at effective concentrations (e.g., 10 µM in HeLa cells).Can induce an interferon response or cellular stress; delivery method (e.g., lipid transfection) can have its own toxicity.[1][13]

Table 2. Specificity and Off-Target Effects.

Experimental Protocols & Workflow

The experimental procedures for applying this compound and RNAi are markedly different, reflecting their distinct modes of action.

Experimental Workflow Overview

G cluster_0 This compound Protocol cluster_1 RNAi (siRNA) Protocol A1 1. Culture Cells to desired confluency A2 2. Prepare this compound stock solution (in DMSO) A1->A2 A3 3. Dilute this compound to final concentration in media A2->A3 A4 4. Treat Cells (e.g., 1-4.5 hours) A3->A4 A5 5. Assay for Phenotype A4->A5 B1 1. Culture Cells B2 2. Prepare siRNA & Transfection Reagent Complex B1->B2 B3 3. Transfect Cells B2->B3 B4 4. Incubate (e.g., 24-72 hours) for mRNA/protein depletion B3->B4 B5 5. Validate Knockdown (qRT-PCR / Western Blot) B4->B5 B6 6. Assay for Phenotype B5->B6

Figure 2. Comparative Experimental Workflows.

Protocol 1: Spastin Inhibition with this compound

This protocol is adapted for treating cultured mammalian cells, such as HeLa cells.

Materials:

  • This compound powder (Selleck Chemicals or similar)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cultured cells in appropriate media

  • Standard cell culture equipment (incubator, plates, etc.)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[4] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Plating: Plate cells at a density that will ensure they are in a logarithmic growth phase and at an appropriate confluency at the time of treatment.

  • Prepare Working Solution: On the day of the experiment, thaw a this compound stock aliquot. Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).[1][6] Prepare a vehicle control using the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired period. For studying rapid processes like cell division, incubation times can be short (e.g., 1 to 4.5 hours).[1][5]

  • Analysis: Proceed with downstream analysis, such as live-cell imaging to observe spastin localization, immunofluorescence to analyze microtubule organization, or cell viability assays.[1][6]

Protocol 2: Spastin Knockdown using siRNA

This protocol describes a typical transient knockdown using lipid-based transfection of siRNA in mammalian cells.

Materials:

  • Validated spastin-targeting siRNA (multiple sequences recommended)

  • Non-targeting (scrambled) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ or other serum-free medium

  • Cultured cells and appropriate media

Procedure:

  • Cell Plating: The day before transfection, plate cells so they will be 30-50% confluent at the time of transfection.

  • Prepare siRNA-Lipid Complexes:

    • b. In a separate tube, dilute the lipid transfection reagent in serum-free medium according to the manufacturer's instructions.

    • c. Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in their culture wells.

  • Validate Knockdown: Harvest a subset of cells to quantify the reduction in spastin levels.

    • mRNA level: Use quantitative real-time PCR (qRT-PCR).

    • Protein level: Use Western blotting.[9] This step is crucial to confirm the efficacy of the knockdown before proceeding.

  • Phenotypic Analysis: Once knockdown is confirmed, perform the desired functional or morphological assays on the remaining cells.

Summary and Recommendations

Choosing between this compound and RNAi depends entirely on the biological question being asked.

G center Spastin Function Investigation This compound This compound center->this compound Use for: Dynamic Processes, Acute Inhibition rnai RNAi center->rnai Use for: Chronic Depletion, Developmental Studies s_pro1 ✓ Rapid Onset This compound->s_pro1 s_pro2 ✓ Reversible This compound->s_pro2 s_pro3 ✓ Dose-Dependent This compound->s_pro3 s_con1 ✗ Potential Off-Target Kinase Effects This compound->s_con1 r_pro1 ✓ High Specificity (at mRNA level) rnai->r_pro1 r_pro2 ✓ Long-Term Depletion rnai->r_pro2 r_con1 ✗ Slow Onset rnai->r_con1 r_con2 ✗ Off-Target mRNA Effects rnai->r_con2 r_con3 ✗ Irreversible (shRNA) rnai->r_con3

Figure 3. Logical Comparison and Use Cases.

Choose this compound when:

  • Studying dynamic cellular processes, such as microtubule reorganization during mitosis, where temporal control is key.[6]

  • The effects of acute, transient inhibition of spastin function are of interest.

  • A reversible method is required to observe recovery after the removal of the inhibitor.

  • A robust chemical genetics control is available (i.e., comparing inhibitor effects in wild-type vs. inhibitor-resistant spastin-expressing cells).[1]

Choose RNAi when:

  • Investigating the consequences of chronic spastin depletion, which may better model genetic diseases like HSP.[9]

  • The experimental endpoint requires a stable, long-term reduction in protein levels.

  • Studying developmental processes where sustained loss of function is necessary.

  • The goal is to reduce protein levels in a whole organism or in cell types that are difficult to treat with small molecules.

References

Spastazoline: A Head-to-Head Comparison with Other Spastin Inhibition Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of Spastazoline marks a significant advancement in the study of microtubule dynamics and associated neurological disorders. This guide provides a comprehensive comparison of this compound with other methods of spastin inhibition, supported by experimental data and detailed protocols.

Spastin, an ATPase Associated with diverse cellular Activities (AAA) protein, plays a crucial role in severing microtubules, a process essential for various cellular functions, including cell division, neuronal development, and intracellular trafficking.[1][2] Dysregulation of spastin activity is linked to hereditary spastic paraplegias.[3] Until recently, direct and specific inhibition of spastin has been a significant challenge. The development of this compound, a potent and selective spastin inhibitor, has opened new avenues for research.[1][4]

This compound: A Novel Direct Inhibitor of Spastin

This compound is a cell-permeable, ATP-competitive inhibitor of human spastin with a reported IC50 of 99 nM.[1][5] Its discovery and characterization represent a breakthrough in the field, providing a tool for the acute and reversible inhibition of spastin activity.[4]

Mechanism of Action

This compound acts by competing with ATP for the binding site within the AAA domain of spastin, thereby inhibiting its ATPase activity, which is essential for microtubule severing.[1][6] This direct inhibition allows for a precise temporal control over spastin function in experimental settings.

Comparative Analysis: this compound vs. Other Inhibition Methods

A direct quantitative comparison of this compound with other direct spastin inhibitors is challenging due to the scarcity of such compounds in the public domain. Historically, researchers have relied on indirect methods to modulate spastin's microtubule-severing activity. The table below summarizes the key characteristics of this compound in comparison to these indirect approaches.

FeatureThis compoundIndirect Inhibitors (e.g., Microtubule Stabilizers/Destabilizers)
Target Direct inhibition of spastin ATPase activity[1]Indirectly affect spastin's function by altering its microtubule substrate[7]
Specificity Selective for spastin over other AAA proteins and a panel of kinases[1]Broad effects on the entire microtubule cytoskeleton and associated processes[7]
IC50 (Human Spastin) 99 nM[5]Not applicable (do not directly bind spastin)
Mechanism ATP-competitive inhibition[1][6]Microtubule stabilization (e.g., Paclitaxel) or destabilization (e.g., Nocodazole, Colchicine, Vinblastine)[7]
Temporal Control Acute and reversible inhibitionSlower onset and less readily reversible
Examples This compoundPaclitaxel, Eribulin (stabilizers); Nocodazole, Colchicine, Vinblastine (destabilizers)[7]

Experimental Data and Protocols

The following sections detail the experimental methodologies used to characterize this compound, providing a framework for its application in research.

Spastin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human spastin.

Methodology:

  • Recombinant human spastin is purified.

  • The ATPase activity of spastin is measured in the presence of varying concentrations of this compound.

  • The assay typically utilizes a coupled-enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • The rate of NADH oxidation is proportional to the ATPase activity of spastin.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[5]

Cellular Assay for Spastin Inhibition

Objective: To assess the effect of this compound on spastin function in a cellular context.

Methodology:

  • HeLa cells are treated with this compound or a vehicle control (DMSO).

  • The cells are fixed and stained for tubulin and DNA.

  • The phenotype of interest is the presence of intercellular bridges, which are indicative of failed cytokinesis, a process where spastin is involved.

  • The percentage of cells with intercellular bridges is quantified by microscopy.

  • A significant increase in the number of cells with intercellular bridges in the this compound-treated group compared to the control group indicates inhibition of spastin activity.[1]

Visualizing Spastin's Role and Inhibition

To better understand the context of this compound's action, the following diagrams illustrate the microtubule severing pathway and a typical experimental workflow.

spastin_pathway cluster_0 Microtubule Dynamics cluster_1 Spastin-Mediated Severing MT Microtubule Polymer Spastin_inactive Spastin (Inactive Hexamer) MT->Spastin_inactive Binding Tubulin αβ-Tubulin Dimers Spastin_active Spastin (Active Hexamer) + ATP Spastin_inactive->Spastin_active ATP Hydrolysis Severed_MT Severed Microtubules Spastin_active->Severed_MT Severed_MT->Tubulin Depolymerization This compound This compound This compound->Spastin_active Inhibition

Caption: Spastin's role in microtubule severing and the inhibitory action of this compound.

experimental_workflow start Start: Cell Culture (e.g., HeLa cells) treatment Treatment with This compound or DMSO start->treatment incubation Incubation treatment->incubation fix_stain Fixation and Immunostaining (Tubulin, DNA) incubation->fix_stain imaging Microscopy Imaging fix_stain->imaging analysis Quantification of Intercellular Bridges imaging->analysis end End: Data Analysis and Conclusion analysis->end

Caption: Workflow for assessing this compound's cellular activity.

References

Validating Spastazoline's On-Target Effects with Resistant Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of Spastazoline, a selective inhibitor of the microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein spastin, and its validation using a resistant mutant. The use of a chemically-induced resistance mutation provides a "gold standard" for confirming that the cellular effects of a small molecule inhibitor are due to its interaction with the intended target.[1]

Executive Summary

This compound is a potent inhibitor of human spastin with a reported IC50 of 99 nM.[2][3][4] Its on-target efficacy has been rigorously validated through the generation of a spastin mutant (N386C) that confers resistance to the compound without significantly impairing the protein's intrinsic ATPase activity.[5] This chemical-genetic approach allows for the clear distinction between on-target and off-target effects of this compound in cellular assays.

Experimental data consistently demonstrates that this compound induces specific cellular phenotypes, such as an increase in intercellular bridges and altered dynamics of spastin localization during cell division, in cells expressing wild-type (WT) spastin.[5] Crucially, these effects are absent in cells expressing the this compound-resistant N386C spastin mutant, providing strong evidence for the inhibitor's on-target activity.

Data Presentation

Table 1: In Vitro Activity of this compound against Wild-Type and Resistant Spastin
CompoundTargetAssay TypeIC50 (nM)
This compoundHuman Spastin (WT)ATPase Activity99 ± 18
This compoundHuman Spastin (N386C)ATPase Activity> 10,000 (Ineffective at concentrations that inhibit WT)

Data summarized from Cupido et al., 2019.

Table 2: Cellular Phenotypes of this compound Treatment in Wild-Type vs. Resistant Cells
PhenotypeCell LineTreatmentResult
Intercellular Bridge Formation HeLa-WT10 µM this compound~2-fold increase in cells with intercellular bridges (25.2 ± 1.4%) compared to DMSO control (13.9 ± 0.6%)
HeLa-N386C10 µM this compoundNo significant increase in cells with intercellular bridges (13.6 ± 1.4%) compared to DMSO control (12.7 ± 1.3%)
Spastin Foci in Anaphase HeLa-WT10 µM this compoundSignificant increase in the number of GFP-spastin foci on anaphase chromosomes
HeLa-N386C10 µM this compoundNo significant change in the number of GFP-spastin foci compared to DMSO control

Data summarized from Cupido et al., 2019.[5]

Experimental Protocols

Generation of this compound-Sensitive (WT) and -Resistant (N386C) Stable Cell Lines

This protocol utilizes the Flp-In™ T-REx™ system to generate isogenic stable cell lines with inducible expression of either wild-type or N386C mutant spastin.[2][3]

Materials:

  • HeLa Flp-In™ T-REx™ cells

  • pcDNA5/FRT/TO vector containing the coding sequence for EGFP-tagged wild-type human spastin

  • pcDNA5/FRT/TO vector containing the coding sequence for EGFP-tagged N386C mutant human spastin (generated by site-directed mutagenesis)

  • pOG44 plasmid (expressing Flp recombinase)

  • Lipofectamine 2000

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Hygromycin B

  • Blasticidin

  • Tetracycline

Procedure:

  • Cell Culture: Culture HeLa Flp-In™ T-REx™ cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and Blasticidin.

  • Transfection:

    • One day before transfection, seed the cells in 6-well plates to be 70-80% confluent on the day of transfection.

    • For each well, prepare a DNA-lipid complex by co-transfecting the pcDNA5/FRT/TO vector (either WT or N386C spastin) and the pOG44 plasmid at a 1:9 ratio using Lipofectamine 2000 in Opti-MEM, following the manufacturer's instructions.

  • Selection:

    • 48 hours post-transfection, replace the medium with fresh medium containing Hygromycin B to select for cells that have undergone Flp-mediated recombination.

    • Maintain the cells under Hygromycin B selection for approximately 2 weeks, changing the medium every 2-3 days, until stable, resistant colonies are formed.

  • Expansion and Validation:

    • Expand the resistant colonies.

    • Induce the expression of the EGFP-tagged spastin constructs by adding tetracycline to the culture medium.

    • Confirm the expression and correct localization of the WT and N386C spastin proteins by fluorescence microscopy and Western blotting.

Immunofluorescence Staining for Intercellular Bridges

This protocol describes the staining of acetylated tubulin to visualize and quantify intercellular bridges.[5]

Materials:

  • HeLa-WT and HeLa-N386C stable cell lines

  • This compound

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-acetylated tubulin

  • Fluorophore-conjugated secondary antibody

  • DAPI

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed HeLa-WT and HeLa-N386C cells on coverslips in a 24-well plate.

    • Induce spastin expression with tetracycline.

    • Treat the cells with 10 µM this compound or DMSO for 4.5 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with the primary antibody (anti-acetylated tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of cells with intercellular bridges.

In Vitro Microtubule Severing Assay

This assay biochemically assesses the ability of spastin to sever microtubules.

Materials:

  • Purified recombinant human spastin (WT and N386C)

  • Taxol-stabilized, fluorescently labeled microtubules

  • Severing buffer (containing ATP and an ATP regeneration system)

  • This compound

  • Microscope slides and coverslips

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Prepare Flow Chambers: Assemble flow chambers using microscope slides and coverslips.

  • Immobilize Microtubules: Introduce the fluorescently labeled microtubules into the flow chamber and allow them to adhere to the surface.

  • Initiate Severing Reaction:

    • Introduce the severing buffer containing purified spastin (WT or N386C) and varying concentrations of this compound into the flow chamber.

    • Immediately begin imaging using a TIRF microscope.

  • Data Acquisition and Analysis:

    • Record time-lapse movies of the microtubules.

    • Quantify the number of severing events per unit length of microtubule per unit time.

    • Determine the IC50 of this compound by plotting the severing activity against the inhibitor concentration.

Visualizations

Spastazoline_MOA cluster_0 This compound Action cluster_1 Cellular Process This compound This compound Spastin_WT Wild-Type Spastin (AAA ATPase) This compound->Spastin_WT Inhibits ATPase activity Microtubule Microtubule Spastin_WT->Microtubule Binds and severs Severed_MT Severed Microtubules Microtubule->Severed_MT

Caption: Mechanism of action of this compound on microtubule severing by wild-type spastin.

Validation_Workflow cluster_0 Cell Line Generation cluster_1 Treatment cluster_2 Phenotypic Analysis Generate_WT Generate Stable Cell Line (WT-Spastin) Treat_WT Treat with this compound Generate_WT->Treat_WT Generate_Mutant Generate Stable Cell Line (N386C-Spastin) Treat_Mutant Treat with this compound Generate_Mutant->Treat_Mutant Phenotype_WT On-Target Phenotype (e.g., increased intercellular bridges) Treat_WT->Phenotype_WT Phenotype_Mutant No Phenotype (Target is resistant) Treat_Mutant->Phenotype_Mutant

Caption: Experimental workflow for validating this compound's on-target effects using resistant mutants.

References

Spastazoline vs. Katanin Inhibitors: A Comparative Guide for Microtubule Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals studying the intricate dynamics of the cellular cytoskeleton, the choice of molecular tools to dissect the roles of microtubule-severing enzymes is critical. This guide provides an objective comparison of spastazoline, a specific inhibitor of the microtubule-severing enzyme spastin, and the available methods for inhibiting katanin, another key player in microtubule regulation.

This document details the mechanisms of action of both spastin and katanin, presents available quantitative data on their activities and inhibition, and provides detailed experimental protocols for their study.

At a Glance: Spastin vs. Katanin

FeatureSpastinKatanin
Enzyme Subunits Typically a single subunit (e.g., human spastin)Heterodimer of p60 (catalytic) and p80 (regulatory) subunits
Primary Inhibitor This compound (specific small molecule)No widely available specific small molecule inhibitor; inhibition is typically achieved through genetic methods (e.g., dominant-negative mutants) or with less specific compounds like purine analogues.
Cellular Localization Enriched in neurons, particularly at sites of axonal branching; also found in other cell types.[1]Concentrated at the centrosome and spindle poles during mitosis; also present throughout the neuron.[2]
Role in Neuronal Development Promotes axonal elongation and branching.[3][4]Essential for releasing microtubules from the centrosome for axonal transport and growth.[2][5]
Substrate Preference Activity can be influenced by tubulin post-translational modifications.Severing activity is dependent on the C-terminal tails of both α- and β-tubulin.[6]

Mechanism of Action: AAA ATPases at the Cutting Edge

Both spastin and katanin belong to the AAA (ATPases Associated with diverse cellular activities) family of proteins. They form hexameric ring structures that utilize the energy from ATP hydrolysis to sever microtubules. This process is crucial for a variety of cellular functions, including cell division, intracellular transport, and neuronal development.[7]

The severing mechanism involves the recognition and binding to the microtubule lattice, followed by the extraction of tubulin dimers, which introduces breaks in the polymer. While both enzymes share this fundamental mechanism, they have distinct subunit compositions and regulatory features that influence their specific cellular roles.

Spastin and its Inhibition by this compound

Spastin typically functions as a single subunit that oligomerizes to form the active hexameric ring. This compound is a potent and selective cell-permeable inhibitor of human spastin with a reported IC50 of 99 nM. It acts as an ATP-competitive inhibitor, binding to the ATPase domain of spastin and preventing the conformational changes necessary for microtubule severing.

Katanin and its Inhibition

Katanin is a heterodimeric enzyme composed of a p60 catalytic subunit (KATNA1) and a p80 regulatory subunit (KATNB1). The p60 subunit contains the AAA ATPase domain responsible for severing, while the p80 subunit is involved in targeting the complex to the centrosome.

Currently, there are no widely available, specific small-molecule inhibitors for katanin analogous to this compound for spastin. Research on katanin inhibition primarily relies on:

  • Genetic approaches: Expression of dominant-negative mutants of the p60 subunit that interfere with the function of the wild-type enzyme.

  • RNA interference (RNAi): Knockdown of the expression of katanin subunits.

  • Tool compounds: Some studies have explored purine-based compounds as potential katanin inhibitors, though their specificity and potency are not as well-characterized as this compound.[8]

Signaling Pathways and Biological Roles

Spastin and katanin are key regulators of microtubule dynamics in various cellular contexts, with particularly prominent roles in neuronal development.

Neuronal Development

In neurons, both enzymes are critical for shaping the intricate microtubule network of axons and dendrites.

  • Spastin is known to promote axonal elongation and branching.[3][4] Its activity is thought to generate shorter, more dynamic microtubules that can be readily transported into growing axons and branches.

  • Katanin plays a crucial role in releasing microtubules from the centrosome, a primary microtubule-organizing center.[2][5] This release is essential for the subsequent transport of microtubules into the axon, a process fundamental for axonal growth.

The distinct localization and regulation of spastin and katanin within the neuron allow for precise spatial and temporal control of microtubule severing, which is vital for proper neuronal morphogenesis.

dot

spastin_katanin_neuronal_development cluster_spastin Spastin Signaling cluster_katanin Katanin Signaling Spastin Spastin DynamicMTs Increased Dynamic Microtubules Spastin->DynamicMTs Severing AxonBranching Axonal Branching and Elongation GrowthCone Growth Cone Invasion DynamicMTs->GrowthCone GrowthCone->AxonBranching This compound This compound This compound->Spastin Inhibition Katanin Katanin Centrosome Centrosomal Microtubules Katanin->Centrosome Severing ReleasedMTs Released Microtubules Centrosome->ReleasedMTs AxonalTransport Axonal Transport ReleasedMTs->AxonalTransport AxonGrowth Axon Growth AxonalTransport->AxonGrowth KataninInhibitor Katanin Inhibitors (e.g., dominant-negative) KataninInhibitor->Katanin Inhibition

Figure 1. Simplified signaling pathways of spastin and katanin in neuronal development.

Quantitative Data Comparison

Direct quantitative comparisons of the enzymatic activities of spastin and katanin are limited. However, studies have provided valuable data on their microtubule binding properties and the effects of overexpression.

ParameterSpastinKataninReference
Microtubule Diffusion Coefficient ~0.01 µm²/s~0.01 µm²/s[9]
This compound IC50 99 nM (for human spastin)N/ASelleck Chemicals
Effect of Overexpression on Axonal Microtubules Reduces microtubule levels by ~53%No significant diminution[7]
Effect of Overexpression on Cell Body Microtubules Reduces microtubule levels by ~54%Reduces microtubule levels by ~52%[7]

Experimental Protocols

In Vitro Microtubule Severing Assay using TIRF Microscopy

This protocol allows for the direct visualization and quantification of microtubule severing by spastin or katanin and the assessment of inhibitor efficacy. The protocol is adapted from established methods.[7][10][11]

Materials:

  • Purified, fluorescently labeled tubulin (e.g., HiLyte 488-labeled)

  • Unlabeled tubulin

  • GMPCPP (non-hydrolyzable GTP analog)

  • BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

  • Severing buffer (BRB80 supplemented with 50 mM KCl, 1 mM ATP, and an oxygen scavenger system)

  • Purified spastin or katanin enzyme

  • This compound or other inhibitors

  • TIRF (Total Internal Reflection Fluorescence) microscope

Procedure:

  • Microtubule Polymerization: Polymerize fluorescently labeled, GMPCPP-stabilized microtubules by incubating tubulin with GMPCPP at 37°C.

  • Flow Cell Preparation: Assemble a flow cell using a glass slide and a coverslip.

  • Microtubule Immobilization: Introduce the polymerized microtubules into the flow cell and allow them to adhere to the coverslip surface. Wash with BRB80 to remove unbound microtubules.

  • Enzyme/Inhibitor Incubation: Prepare the severing reaction mix containing the desired concentration of spastin or katanin, with or without the inhibitor (this compound for spastin), in severing buffer.

  • Imaging: Perfuse the severing reaction mix into the flow cell and immediately begin imaging using the TIRF microscope. Acquire time-lapse images to visualize microtubule severing events over time.

  • Data Analysis: Quantify the severing rate by counting the number of severing events per unit length of microtubule per unit time. For inhibitor studies, compare the severing rates in the presence and absence of the inhibitor to determine its efficacy.

dot

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis A Polymerize fluorescent GMPCPP-stabilized microtubules C Immobilize microtubules in flow cell A->C B Assemble flow cell B->C E Perfuse mix into flow cell C->E D Prepare severing reaction mix (Enzyme +/- Inhibitor) D->E F Acquire time-lapse images (TIRF Microscopy) E->F G Quantify microtubule severing rate F->G H Compare severing rates (Control vs. Inhibitor) G->H

Figure 2. Experimental workflow for comparing microtubule severing inhibitors.

Conclusion and Future Directions

The choice between using this compound to inhibit spastin and employing methods to inhibit katanin depends largely on the specific research question and the experimental system.

This compound offers a powerful tool for acutely and specifically inhibiting spastin function in a variety of cellular contexts, making it ideal for studying the dynamic roles of spastin in processes like neuronal development and cell division.

Katanin inhibition , while currently lacking a specific, commercially available small-molecule inhibitor, can be effectively achieved through well-established genetic techniques. These approaches are invaluable for investigating the fundamental roles of katanin in processes such as microtubule release from the centrosome.

Future research will likely focus on the development of specific and potent small-molecule inhibitors for katanin, which will enable a more direct and acute comparison with spastin inhibition by this compound. Such tools will undoubtedly provide deeper insights into the distinct and overlapping functions of these critical microtubule-severing enzymes.

References

Phenotypic comparison of Spastazoline treatment and spastin knockout

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Neurobiology and Drug Development

The microtubule-severing enzyme spastin, encoded by the SPAST (formerly SPG4) gene, is a critical regulator of microtubule dynamics essential for numerous cellular processes, particularly in neurons.[1][2] Its dysfunction is the most common cause of autosomal dominant hereditary spastic paraplegia (HSP), a neurodegenerative disorder characterized by progressive lower limb spasticity due to the degeneration of corticospinal axons.[3][4] Understanding the precise roles of spastin is paramount for developing effective therapies. Two primary experimental approaches to probe spastin function are its acute inhibition with chemical agents like Spastazoline and its long-term ablation via genetic knockout. This guide provides a detailed comparison of the phenotypic consequences of these two interventions, supported by experimental data, to aid researchers in selecting the appropriate model for their scientific inquiries.

At a Glance: Key Phenotypic Differences

FeatureThis compound TreatmentSpastin Knockout
Mechanism Acute, reversible inhibition of spastin's ATPase and microtubule-severing activity.[5][6]Chronic, irreversible loss of spastin protein and its function.[7]
Primary Phenotype Defects in cell division (increased intercellular bridges, impaired nuclear envelope reformation).[5][8]Axonal degeneration, axonal swellings, impaired axonal transport, motor and cognitive deficits.[3][4][9][10]
Microtubule Dynamics Inhibition of microtubule severing.[11]Increased microtubule stability, increased tubulin polyglutamylation, altered microtubule growth dynamics.[3][9]
Neuronal Morphology Can inhibit neurite regeneration.[12][13]Impaired neurite outgrowth, altered axonal and dendritic branching.[2][14]
Model Systems Cultured cells, in vitro assays, zebrafish, and mice for studying acute effects.[5][12]Mice, Drosophila, zebrafish, and human induced pluripotent stem cells (iPSCs).[3][7][15][16]

Delving Deeper: A Head-to-Head Comparison

Microtubule Dynamics and Organization

Spastin's canonical function is to sever microtubules, a process that can paradoxically lead to an increase in microtubule mass by generating new microtubule ends for polymerization.[17][18] Both this compound treatment and spastin knockout disrupt this crucial function, albeit through different temporal mechanisms, leading to distinct downstream consequences.

This compound treatment provides a means to acutely inhibit microtubule severing.[11] This rapid inactivation allows for the study of immediate cellular processes that rely on dynamic microtubule remodeling. For instance, in dividing cells, this compound treatment leads to a significant increase in the number of cells with intercellular bridges, a phenotype consistent with a failure of the final step of cytokinesis which requires microtubule disassembly.[5]

Spastin knockout , in contrast, results in a chronic state of microtubule hyper-stabilization.[3] This leads to a cascade of secondary effects, including a marked increase in post-translational modifications of tubulin, such as acetylation and polyglutamylation.[9][16] These modifications are hallmarks of stable microtubules. While spastin knockout mice have a mild phenotype, cultured cortical neurons from these animals exhibit significant alterations in microtubule organization within axonal swellings.[3]

Quantitative Comparison of Effects on Microtubule-Related Structures

ParameterThis compound TreatmentSpastin KnockoutReference
Intercellular Bridges (HeLa cells)~2-fold increase in cells with intercellular bridges (25.2 ± 1.4% vs. 13.9 ± 0.6% in control).Not typically assessed.[5]
Axonal Swellings (human iPSC-derived neurons)Not reported.Significant increase in the percentage of neurons with axonal swellings.[16]
Acetylated Tubulin Levels (human iPSC-derived neurons)Not reported.Significantly increased.[16]
Microtubule Growth Distance (mouse neurons)Not reported.Increased microtubule growth distance.[9]
Neuronal Morphology and Function

The intricate architecture and function of neurons are heavily dependent on a dynamic microtubule cytoskeleton. Consequently, both acute and chronic disruption of spastin have profound effects on neuronal morphology and physiology.

This compound treatment has been utilized to investigate the role of spastin in axon regeneration. Studies have shown that while certain treatments can promote neurite regeneration after injury, the application of this compound can abolish these regenerative effects, indicating that spastin-mediated microtubule severing is a necessary component of the regenerative process.[12][19]

Spastin knockout models have revealed a broader spectrum of neuronal deficits. Spastin-deficient mice and other models exhibit a range of phenotypes from mild gait abnormalities to more severe motor and cognitive impairments.[7][9][10] At the cellular level, spastin knockout leads to impaired axonal transport of essential cargoes like mitochondria, which is thought to contribute to the observed axonal swellings and eventual degeneration.[3][20] Furthermore, spastin depletion has been shown to reduce synapse numbers and impair memory in mice.[9]

Experimental Corner: Key Methodologies

This compound Treatment in Cell Culture

Objective: To assess the effect of acute spastin inhibition on a cellular process (e.g., cytokinesis).

Protocol:

  • Culture HeLa cells to the desired confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 4.5 hours).[5]

  • Fix the cells with an appropriate fixative (e.g., methanol).

  • Perform immunofluorescence staining for markers of interest (e.g., acetylated tubulin to visualize intercellular bridges).[5]

  • Image the cells using fluorescence microscopy and quantify the phenotype of interest (e.g., percentage of cells with intercellular bridges).

Generation and Analysis of Spastin Knockout Mouse Models

Objective: To study the long-term consequences of spastin loss on the nervous system.

Protocol:

  • Generate spastin knockout mice using established gene-targeting techniques (e.g., Cre-Lox or CRISPR-Cas9).[7][9]

  • Perform genotyping to confirm the knockout of the Spast gene.

  • Conduct behavioral analyses to assess motor function (e.g., rotarod, gait analysis) and cognitive function (e.g., Morris water maze).[9][10]

  • Isolate primary neurons (e.g., cortical or hippocampal) from knockout and wild-type embryos for in vitro studies.[3]

  • Perform immunofluorescence staining on cultured neurons or brain tissue sections to analyze neuronal morphology, microtubule stability (e.g., acetylated tubulin), and axonal transport markers.[3][16]

  • Analyze axonal transport dynamics using live-cell imaging of fluorescently labeled cargoes (e.g., mitochondria).[20]

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Spastin_Mechanism cluster_0 Normal Spastin Function Spastin Spastin (AAA ATPase) Severed_MT Severed Microtubules Spastin->Severed_MT Severing ATP ATP ATP->Spastin Hydrolysis Microtubule Stable Microtubule Microtubule->Severed_MT Dynamics Increased Microtubule Dynamics & Polymerization Severed_MT->Dynamics

Caption: Mechanism of spastin-mediated microtubule severing.

Comparison_Workflow cluster_1 This compound Treatment cluster_2 Spastin Knockout This compound This compound Inhibit_Spastin Inhibition of Spastin Activity This compound->Inhibit_Spastin Cytokinesis_Defect Cytokinesis Defects (Intercellular Bridges) Inhibit_Spastin->Cytokinesis_Defect Spastin Spastin Inhibit_Spastin->Spastin Spastin_KO Spastin Knockout Loss_Spastin Loss of Spastin Protein Spastin_KO->Loss_Spastin MT_Hyperstabilization Microtubule Hyper-stabilization Loss_Spastin->MT_Hyperstabilization Loss_Spastin->Spastin Axon_Swellings Axonal Swellings & Transport Defects MT_Hyperstabilization->Axon_Swellings Motor_Deficits Motor & Cognitive Deficits Axon_Swellings->Motor_Deficits

Caption: Phenotypic consequences of this compound vs. Spastin Knockout.

Conclusion: Choosing the Right Tool for the Job

Both this compound treatment and spastin knockout are invaluable tools for dissecting the multifaceted roles of spastin. The choice between these two approaches hinges on the specific scientific question being addressed.

  • This compound is the preferred tool for studying the acute consequences of spastin inhibition and for processes that occur on a rapid timescale, such as cell division and the immediate requirements for microtubule dynamics in events like axon regeneration. Its reversible nature also allows for precise temporal control.

  • Spastin knockout models are essential for understanding the long-term, systemic effects of spastin loss , particularly in the context of neurodegenerative diseases like HSP. These models allow for the investigation of developmental processes, the progressive nature of neurodegeneration, and the complex interplay of secondary pathological events that arise from chronic microtubule dysfunction.

By carefully considering the distinct phenotypic outcomes and the underlying mechanistic differences, researchers can leverage these powerful experimental paradigms to further unravel the complexities of spastin biology and pave the way for novel therapeutic strategies for HSP and other related disorders.

References

Spastazoline: A Sharpshooter in Microtubule Regulation Compared to the Scattergun Approach of Traditional Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for highly specific molecular tools is paramount. In the landscape of microtubule-interfering agents, a significant advancement has been the development of Spastazoline, a potent and selective inhibitor of the microtubule-severing enzyme spastin. This guide provides a comprehensive comparison of this compound against non-specific microtubule drugs, highlighting its advantages through experimental data and detailed methodologies.

This compound emerges as a superior tool for dissecting the intricate roles of spastin in cellular processes, offering a precision that contrasts sharply with the broad-spectrum activity of conventional microtubule-targeting agents like taxanes and vinca alkaloids. This specificity translates to a more nuanced understanding of cellular mechanics and opens avenues for therapeutic strategies with potentially fewer off-target effects.

Unveiling the-Target Advantage: this compound's Precision

This compound is a cell-permeable, ATP-competitive inhibitor of spastin, a member of the ATPases Associated with diverse cellular Activities (AAA) protein family.[1][2] Spastin's primary function is to sever microtubules, a process crucial for various cellular functions including cell division, neuronal development, and intracellular transport.[1][3] this compound's key advantage lies in its highly selective inhibition of spastin, with a reported IC50 of 99 nM for human spastin.[2][4] This specificity has been demonstrated by its lack of inhibitory activity against other AAA proteins like VPS4 and a panel of 64 human kinases, where only one (NTRK1) was inhibited by more than 50% at a concentration significantly higher than its spastin IC50.[1]

In stark contrast, non-specific microtubule drugs, such as paclitaxel, docetaxel, vincristine, and vinblastine, directly target tubulin, the fundamental building block of microtubules.[5][6] These drugs disrupt microtubule dynamics either by stabilizing (taxanes) or destabilizing (vinca alkaloids) the polymer.[5] This direct and global interference with microtubule function affects all microtubule-dependent processes within a cell, leading to a cascade of cellular events, most notably mitotic arrest and apoptosis.[7] However, this lack of specificity is also the root of their significant side effects.

Quantitative Comparison: Potency and Cytotoxicity

A critical differentiator between this compound and non-specific microtubule drugs is their cytotoxic profile. While non-specific agents are potent inducers of cell death, this compound exhibits a remarkably wider therapeutic window in cellular assays.

DrugTargetMechanism of ActionIC50 (Target)IC50 (HeLa Cell Viability)Reference
This compound SpastinATP-competitive inhibition of microtubule severing99 nM (Human Spastin)No impact on viability at 10 µM[1][2]
Paclitaxel β-tubulinMicrotubule stabilization-~1.6 - 50 nM[8][9]
Docetaxel β-tubulinMicrotubule stabilization-~0.6 - 4.61 nM[10][11]
Vincristine β-tubulinMicrotubule destabilization-~2.2 - 40 nM[12][13]
Vinblastine β-tubulinMicrotubule destabilization-~0.178 - 2.2 µg/mL[12][13]
Colchicine β-tubulinMicrotubule destabilization-~9.17 - 81.67 nM[5][14]

Note: IC50 values for non-specific microtubule drugs can vary significantly depending on the specific cell line and assay conditions.

The data clearly illustrates that while non-specific microtubule drugs are cytotoxic in the nanomolar range, this compound, at a concentration over 100 times its target IC50, shows no effect on the viability of HeLa cells.[1] This suggests that the cellular phenotypes observed with this compound treatment are due to the specific inhibition of spastin function rather than general cellular toxicity.

Side Effect Profile: The Price of Non-Specificity

The broad impact of non-specific microtubule drugs on the cytoskeleton is directly linked to their well-documented side effects, particularly neurotoxicity.[15][16] These drugs can disrupt axonal transport and lead to peripheral neuropathy, a significant dose-limiting toxicity in clinical use.[15][17] In contrast, studies have shown that this compound treatment did not result in overt changes in the overall organization of microtubules or neuronal morphology at effective concentrations.[1][18] While mutations in the spastin gene itself are linked to hereditary spastic paraplegias, the acute and targeted inhibition by this compound allows for the study of spastin's role without the confounding toxicities associated with global microtubule disruption.[19][20]

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.

ATPase Activity Assay (Malachite Green)

This assay colorimetrically measures the amount of inorganic phosphate released from ATP hydrolysis by spastin.

Materials:

  • Purified spastin enzyme

  • ATP solution

  • Reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Malachite green reagent

  • Sodium phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare reactions in a 96-well plate containing the reaction buffer, spastin enzyme, and varying concentrations of the test compound (e.g., this compound).

  • Initiate the reaction by adding a final concentration of 2 mM ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction and measure the released phosphate by adding the malachite green reagent.

  • Read the absorbance at 650 nm using a microplate reader.

  • Calculate the ATPase activity relative to a no-inhibitor control and generate a dose-response curve to determine the IC50 value.[21][22]

In Vitro Microtubule Severing Assay (TIRF Microscopy)

This assay directly visualizes the severing of microtubules by spastin in real-time using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Fluorescently labeled, stabilized microtubules (e.g., GMPCPP-stabilized, HiLyte-labeled)

  • Purified spastin enzyme

  • Severing buffer (e.g., BRB80, 2 mg/ml casein, 14.3 mM 2-mercaptoethanol, 2.5% glycerol, 50 mM KCl, 2.5 mM MgCl2, 1 mM ATP)

  • TIRF microscope with an environmentally controlled chamber

Procedure:

  • Immobilize fluorescently labeled microtubules in a flow chamber.

  • Perfuse the chamber with the severing buffer containing spastin and the test compound.

  • Acquire time-lapse images using the TIRF microscope.

  • Analyze the images to quantify the number of severing events over time.[3][17]

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to assess the effects of different compounds.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., ice-cold methanol or 4% formaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorophore-conjugated secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired compound for the specified time.

  • Fix the cells with ice-cold methanol for 4 minutes at -20°C or with 4% formaldehyde for 10 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[23][24]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Treat cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[25]

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the distinct signaling pathways and experimental workflows.

cluster_0 This compound cluster_1 Non-Specific Microtubule Drugs This compound This compound Spastin Spastin (AAA Protein) This compound->Spastin Inhibits Microtubule_Severing Microtubule Severing Spastin->Microtubule_Severing Mediates Cellular_Processes Specific Cellular Processes (e.g., Cytokinesis, Neuronal Function) Microtubule_Severing->Cellular_Processes Regulates NonSpecific_Drug Non-Specific Drug (e.g., Paclitaxel, Vincristine) Tubulin Tubulin NonSpecific_Drug->Tubulin Binds to Microtubule_Dynamics Global Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule_Dynamics Affects Broad_Cellular_Effects Broad Cellular Effects (Mitotic Arrest, Apoptosis, etc.) Microtubule_Dynamics->Broad_Cellular_Effects Disrupts

Caption: Mechanism of Action: this compound vs. Non-Specific Drugs.

start Start: Purified Spastin reagents Add ATP, Reaction Buffer, and this compound (Test Compound) start->reagents incubation Incubate at 37°C reagents->incubation malachite_green Add Malachite Green Reagent incubation->malachite_green readout Measure Absorbance at 650 nm malachite_green->readout analysis Calculate ATPase Activity and IC50 readout->analysis

Caption: Experimental Workflow: ATPase Activity Assay.

start Start: Cells on Coverslips treatment Treat with this compound or Non-Specific Microtubule Drug start->treatment fixation Fix and Permeabilize Cells treatment->fixation primary_ab Incubate with Primary Antibody (anti-tubulin) fixation->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody and DAPI primary_ab->secondary_ab imaging Image with Fluorescence Microscope secondary_ab->imaging

Caption: Experimental Workflow: Immunofluorescence Staining.

Conclusion: A New Era of Precision in Microtubule Research

This compound represents a paradigm shift in the study of microtubule dynamics. Its high selectivity for spastin provides researchers with an invaluable tool to investigate the specific functions of this microtubule-severing enzyme without the confounding, widespread effects of traditional microtubule-targeting drugs. The favorable cytotoxicity profile of this compound underscores its potential as a refined chemical probe, paving the way for a deeper and more accurate understanding of the complex cellular processes governed by the microtubule cytoskeleton. For drug development professionals, the principles behind this compound's design offer a blueprint for creating next-generation therapeutics that target specific components of the cellular machinery with greater precision and potentially fewer side effects.

References

Control Experiments for Spastazoline-Based Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments and alternative methodologies for research involving Spastazoline, a potent and selective inhibitor of the microtubule-severing AAA (ATPases associated with diverse cellular activities) protein, spastin.[1] By understanding and implementing appropriate controls, researchers can ensure the specificity of their findings and accurately attribute observed phenotypes to the inhibition of spastin.

Understanding this compound's Mechanism of Action

This compound functions as an ATP-competitive inhibitor of spastin's ATPase activity, which is essential for its microtubule-severing function.[2] This inhibition prevents the disassembly of microtubules, impacting various cellular processes, including cell division (specifically intercellular bridge disassembly and nuclear envelope reformation), intracellular vesicle transport, and neuronal function.[2][3]

Below is a diagram illustrating the signaling pathway affected by this compound.

cluster_0 Spastin-Mediated Microtubule Severing Spastin Spastin (AAA ATPase) ADP_Pi ADP + Pi Spastin->ADP_Pi ATPase Activity Microtubule Stable Microtubule Spastin->Microtubule Binds to Severed_Microtubule Severed Microtubules ATP ATP ATP->Spastin Microtubule->Severed_Microtubule Severing This compound This compound This compound->Spastin Inhibits

Caption: this compound inhibits the ATPase activity of spastin, preventing microtubule severing.

Essential Control Experiments

To validate that the observed effects of this compound are due to the specific inhibition of spastin, a series of control experiments are crucial.

On-Target Validation: The this compound-Resistant Mutant

The most critical control is the use of a this compound-resistant spastin mutant. A single point mutation, N386C, in human spastin renders the enzyme over 100-fold less sensitive to this compound without significantly affecting its intrinsic ATPase activity.[3]

Experimental Workflow:

cluster_0 Cell-Based Assay WT_Spastin_Cells Cells Expressing Wild-Type Spastin Spastazoline_Treatment Treat with this compound WT_Spastin_Cells->Spastazoline_Treatment N386C_Spastin_Cells Cells Expressing N386C Spastin Mutant N386C_Spastin_Cells->Spastazoline_Treatment Phenotype_Observed Phenotype Observed (e.g., increased intercellular bridges) Spastazoline_Treatment->Phenotype_Observed On-target effect No_Phenotype No Phenotype Spastazoline_Treatment->No_Phenotype Control

Caption: Workflow for validating on-target effects of this compound using a resistant mutant.

Quantitative Comparison of this compound Potency:

TargetIC50 (nM)Fold ResistanceReference
Wild-Type Human Spastin99 ± 181x[3]
N386C Mutant Human Spastin>10,000>100x[3]
Negative Controls
  • Vehicle Control: The most fundamental control is the use of the vehicle (e.g., DMSO) in which this compound is dissolved at the same final concentration used for the experimental treatment. This accounts for any effects of the solvent itself.

  • Inactive Analog: While a specific inactive analog of this compound is not commercially available, researchers can use a structurally related but inactive compound identified from the same chemical library screen as a negative control. This helps to rule out effects due to the general chemical scaffold.

  • Enzyme-Dead Spastin: As a genetic negative control, expressing an enzyme-dead mutant of spastin (e.g., carrying a mutation in the Walker A or B motif) can help delineate the consequences of spastin's presence versus its enzymatic activity.[4]

Off-Target Controls

This compound has been shown to be highly selective for spastin. A kinase screen of 64 kinases revealed that at a concentration of 2 µM, only NTRK1 was inhibited by more than 50%.[2]

Kinase Inhibition Profile of this compound (2 µM):

Kinase Target% Inhibition
NTRK1>50%
63 other kinases<50%

To further control for potential off-target effects, especially if cellular pathways involving NTRK1 are relevant to the experimental system, researchers can:

  • Use a specific NTRK1 inhibitor as a positive control for off-target effects.

  • Knockdown NTRK1 using siRNA to see if it phenocopies the effects of this compound.

Comparison with Alternative Microtubule-Targeting Agents

This compound's unique mechanism of inhibiting a microtubule-severing enzyme distinguishes it from classical microtubule-targeting agents (MTAs) that directly interact with tubulin.

AgentMechanism of ActionPrimary Effect on MicrotubulesReference
This compound Inhibits spastin's ATPase activityPrevents microtubule disassembly by severing[2]
Paclitaxel (Taxol) Binds to β-tubulin within the microtubuleStabilizes microtubules, promoting polymerization and preventing depolymerization[5]
Vinblastine Binds to β-tubulin at the vinca domainDestabilizes microtubules, inhibiting polymerization[6]
Nocodazole Binds to β-tubulin, interfering with polymerizationDestabilizes microtubules, causing depolymerization[7]

Quantitative Comparison of Effects on Mitotic Arrest:

CompoundCell LineConcentration for Mitotic Arrest (>90%)Reference
NocodazoleVarious10-30 nM[8]
Paclitaxel (Taxol)Various1-3 nM[8]
Vinorelbine (a vinca alkaloid)Various3-10 nM[8]

Note: Direct quantitative comparisons of this compound's effect on mitotic arrest with these agents in the same study are limited, as this compound's primary described effect is on later stages of cell division (cytokinesis) rather than inducing a robust mitotic arrest.

Comparison with Inhibitors of Other Microtubule-Severing Enzymes

Spastin belongs to a family of microtubule-severing enzymes that also includes katanin and fidgetin.[3]

EnzymeSpecific Inhibitor(s)Status
Spastin This compoundCommercially available, well-characterized
Katanin Purine-based compounds (e.g., from computational screens)Primarily in research/development; not widely available as specific probes.[9] Functional inhibition is often achieved through dominant-negative mutants.[10]
Fidgetin No specific small molecule inhibitors reportedResearch relies on genetic approaches like siRNA or knockout.[11][12]

Due to the lack of specific and commercially available inhibitors for katanin and fidgetin, this compound remains the primary chemical tool for acutely inhibiting microtubule severing in a targeted manner.

Detailed Experimental Protocols

Spastin ATPase Activity Assay

This assay measures the enzymatic activity of purified spastin and its inhibition by this compound.

Workflow:

cluster_0 In Vitro ATPase Assay Purified_Spastin Purified Spastin (WT or N386C) Incubation Incubate at 37°C Purified_Spastin->Incubation Spastazoline_Dilutions This compound Dilutions Spastazoline_Dilutions->Incubation ATP_Solution ATP Solution ATP_Solution->Incubation Phosphate_Detection Measure Liberated Phosphate (e.g., Malachite Green) Incubation->Phosphate_Detection IC50_Calculation Calculate IC50 Phosphate_Detection->IC50_Calculation

Caption: Workflow for determining the IC50 of this compound on spastin ATPase activity.

Protocol:

  • Purify recombinant wild-type and N386C mutant spastin.

  • Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT), purified spastin (e.g., 50 nM), and varying concentrations of this compound or vehicle (DMSO).

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for a set time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method such as the malachite green assay.[1]

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Immunofluorescence Staining for Intercellular Bridges

This method is used to visualize and quantify the effect of this compound on the final stage of cell division.

Protocol:

  • Seed HeLa cells on coverslips and allow them to adhere and grow.

  • Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 4-6 hours).[13]

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[15]

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Incubate the cells with a primary antibody against a midbody marker, such as acetylated tubulin, overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides and image using a fluorescence microscope.

  • Quantify the percentage of cells connected by an intercellular bridge.

Live-Cell Imaging of Nuclear Envelope Reformation

This technique allows for the real-time visualization of nuclear envelope dynamics in the presence of this compound.

Protocol:

  • Transfect cells (e.g., HeLa) with fluorescently tagged markers for the nuclear envelope (e.g., GFP-Lamin B1) and chromosomes (e.g., H2B-mCherry).

  • Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

  • Replace the culture medium with imaging medium.

  • Treat the cells with this compound or vehicle (DMSO).

  • Mount the dish on a temperature- and CO2-controlled live-cell imaging microscope.

  • Acquire time-lapse images of cells progressing through anaphase and telophase.

  • Analyze the dynamics of nuclear envelope assembly around the segregated chromosomes. Look for defects such as delayed sealing of the nuclear envelope or the persistence of microtubules passing through the reforming nucleus.[16][17]

References

Safety Operating Guide

Personal protective equipment for handling Spastazoline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Spastazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective, cell-permeable inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) protein spastin.[1][2][3] Given that this compound is intended for research use only, adherence to strict laboratory safety protocols is essential to mitigate potential risks.[1][3]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This information is critical for understanding its behavior and for conducting a thorough risk assessment before use.

PropertyValueSource
Molecular Formula C20H30N8PubChem[4]
Molecular Weight 382.5 g/mol PubChem[4]
CAS Number 2351882-11-4Selleck Chemicals[2]
IC50 99 nM for human spastinAbMole BioScience, Selleck Chemicals[1][2]
Solubility DMSO: 76 mg/mL (198.68 mM)Selleck Chemicals[2]
Ethanol: 20 mg/mLSelleck Chemicals[2]
Water: InsolubleSelleck Chemicals[2]
Appearance Solid(Inferred from handling information)
Known Hazards As a potent biological inhibitor, it should be handled with care to avoid unintended biological effects. Specific toxicity data is not readily available.(General chemical safety principles)

Personal Protective Equipment (PPE) and Handling Procedures

Due to the potent biological activity of this compound and the lack of comprehensive safety data, it is prudent to treat it as a hazardous compound. The following PPE and handling procedures are based on best practices for handling potent research chemicals and hazardous drugs.

Required Personal Protective Equipment
  • Gloves: Wear two pairs of powder-free nitrile gloves.[5][6] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change the outer gloves immediately if contaminated and every 30-60 minutes during prolonged handling.[6]

  • Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes.[7] A face shield should be worn over the goggles when there is a significant risk of splashing.[7][8]

  • Body Protection: A long-sleeved, disposable gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is required.[5]

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust. If there is a risk of aerosolization outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) should be worn.[6][8]

Standard Operating Procedure for Handling this compound

1. Preparation and Pre-Handling:

  • Designate a specific area for handling this compound.
  • Ensure a chemical spill kit and an eyewash station are readily accessible.
  • Review the Safety Data Sheet (SDS) for any solvents used to dissolve this compound (e.g., DMSO). While a specific SDS for this compound is not widely available, general chemical safety principles should be strictly followed.
  • Assemble all necessary materials and equipment before handling the compound.
  • Don the required PPE as described above.

2. Handling and Experimentation:

  • All handling of solid this compound and preparation of solutions must be performed in a certified chemical fume hood or other appropriate ventilated enclosure.
  • Avoid creating dust when handling the solid form.
  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.
  • Clearly label all containers with the compound name, concentration, solvent, and hazard warnings.

3. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound. A 10% bleach solution followed by a water rinse can be effective for decontamination.[9]
  • Carefully remove and dispose of the outer pair of gloves immediately after handling is complete.
  • Remove the remaining PPE in the following order: gown, eye protection, inner gloves.
  • Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • All disposable items contaminated with this compound, including gloves, gowns, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

    • Do not place sharp objects in biohazard bags.[9]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated hazardous waste container.

    • Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a separate, appropriately labeled hazardous waste container for organic waste.

  • Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.